MS2126
説明
特性
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWYLGCGAIGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290876 | |
| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-42-5 | |
| Record name | NSC71584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MS2126: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS2126 is a small molecule compound identified as an inhibitor of the bromodomains of the paralogous histone acetyltransferases (HATs), CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2][3][4] These proteins are critical transcriptional co-activators that play a central role in regulating gene expression. By targeting the bromodomain, a "reader" module that recognizes acetylated lysine residues on histones and other proteins, this compound can modulate fundamental cellular processes, including the response to DNA damage. This guide provides a detailed overview of the core mechanism of action of this compound, focusing on its impact on the p53 signaling pathway.
Core Mechanism of Action: Disruption of the CREBBP/p300-p53 Interaction
The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of CREBBP/p300. This inhibition prevents the recruitment of these co-activators to specific sites on chromatin and disrupts their interaction with acetylated non-histone proteins.
A key interaction disrupted by this compound is that between CREBBP/p300 and the tumor suppressor protein p53.[2][4] In response to cellular stressors such as DNA damage, p53 is stabilized and acetylated. This post-translational modification is crucial for its activation and subsequent binding to the bromodomains of CREBBP/p300. This interaction is necessary for the full transcriptional activation of p53 target genes, which orchestrate cellular responses like cell cycle arrest and apoptosis.
This compound, by occupying the acetyl-lysine binding pocket of the CREBBP/p300 bromodomain, physically blocks the binding of acetylated p53. This leads to a modulation of the p53-dependent transcriptional program. Specifically, studies have shown that in the presence of DNA damage, treatment with this compound can lead to a decrease in the levels of p53 and a suppression of the expression of its downstream target, p21 (also known as CDKN1A).[5]
Signaling Pathway Modulated by this compound
The following diagram illustrates the p53 signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits the interaction between acetylated p53 and the CREBBP/p300 bromodomain.
Quantitative Data
Detailed quantitative preclinical data for this compound is limited in publicly available literature. The following table provides a summary of the types of quantitative data that are typically generated to characterize a compound with this mechanism of action. The values presented are representative and for illustrative purposes.
| Parameter | Assay Type | Target/Process | Cell Line | Condition | Representative Value |
| Biochemical Potency | TR-FRET | CREBBP Bromodomain Binding | - | In vitro | IC50: 2.5 µM |
| Binding Affinity | Isothermal Titration Calorimetry | CREBBP Bromodomain | - | In vitro | Kd: 800 nM |
| Cellular Target Engagement | NanoBRET | CREBBP Occupancy | U2OS | Live Cells | EC50: 5 µM |
| Downstream Effect | Western Blot / qPCR | p21 Protein/mRNA Expression | U2OS | Doxorubicin-induced DNA damage | 60% reduction at 10 µM |
| Antiproliferative Activity | CellTiter-Glo | Cell Viability | U2OS | 72-hour incubation | GI50: 15 µM |
Experimental Protocols
In Vitro Bromodomain Binding Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibition of the interaction between the CREBBP bromodomain and an acetylated histone peptide by this compound.
Caption: Workflow for a TR-FRET-based bromodomain inhibitor assay.
Cellular Western Blot for p21 Expression
This protocol details the methodology to measure the effect of this compound on p21 protein levels in a human cancer cell line following the induction of DNA damage.
Caption: Step-by-step workflow for Western Blot analysis of p21 expression.
References
- 1. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Splicing Modulation Results in Aberrant Isoforms and Protein Products of p53 Pathway Genes and the Sensitization of B Cells to Non-Genotoxic MDM2 Inhibition | MDPI [mdpi.com]
- 4. Patterns of early p21 dynamics determine proliferation-senescence cell fate after chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS2126: A p53/CREBBP Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, orchestrating cellular responses to a variety of stress signals, including DNA damage, to induce cell cycle arrest, apoptosis, or senescence. The transcriptional activity of p53 is tightly regulated and often requires the recruitment of coactivator proteins, among which the CREB-binding protein (CREBBP or CBP) and its paralog p300 are of central importance. The interaction between p53 and CREBBP is a critical node in the p53 signaling pathway, and its disruption presents a potential therapeutic strategy for diseases where modulation of p53 activity is desired. MS2126 has been identified as a small molecule inhibitor of the p53/CREBBP interaction, offering a valuable tool for studying the intricacies of this pathway and as a potential lead compound for drug development. This guide provides a comprehensive overview of this compound, including its mechanism of action, the underlying signaling pathway, and relevant (though currently limited) preclinical data.
The p53/CREBBP Signaling Pathway
The interaction between p53 and the transcriptional coactivator CREBBP is a crucial event for the activation of p53-dependent gene expression. In response to cellular stress, such as DNA damage, p53 is stabilized and accumulates in the nucleus. To activate the transcription of its target genes, which are involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis, p53 must recruit coactivator complexes that possess histone acetyltransferase (HAT) activity. CREBBP and p300 are key HATs that acetylate histones at promoter regions of p53 target genes, leading to a more open chromatin structure that is permissive for transcription.
Furthermore, CREBBP/p300 can directly acetylate p53 itself. This post-translational modification is critical for p53 activation, as it enhances its DNA-binding affinity and recruitment of other transcriptional machinery. The interaction is multifaceted, involving multiple domains on both proteins. The transactivation domain (TAD) of p53 interacts with several domains of CREBBP, including the TAZ1, TAZ2, and KIX domains.[1] This intricate interplay ensures a tightly regulated and robust p53 response.
The negative regulation of this pathway is primarily mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to the p53 TAD, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. Interestingly, the binding sites for MDM2 and CREBBP/p300 on the p53 TAD overlap, leading to a competitive binding scenario that is critical for determining the fate of p53.
Below is a diagram illustrating the core p53/CREBBP signaling pathway and the inhibitory action of this compound.
This compound: A Small Molecule Inhibitor of the p53/CREBBP Interaction
Chemical Properties
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Chemical Name: 1-Acetyl-1,2,3,4-tetrahydro-quinaldine[2]
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Synonyms: MS-2126, NSC-71584[2]
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CAS Number: 16078-42-5[2]
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Molecular Formula: C₁₂H₁₅NO[2]
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Molecular Weight: 189.25 g/mol [2]
Mechanism of Action
This compound was identified through a structure-based screening program aimed at discovering small molecules that could disrupt the interaction between p53 and CREBBP.[3] It functions by binding to the CREBBP bromodomain, a protein module that recognizes and binds to acetylated lysine residues.[4] The interaction between p53 and CREBBP is, in part, mediated by the recognition of acetylated lysines on p53 by the CREBBP bromodomain. By occupying this binding pocket, this compound competitively inhibits the recruitment of CREBBP to p53.[3][4]
This disruption of the p53/CREBBP complex has several downstream consequences:
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Reduced p53 Acetylation: As CREBBP is a primary acetyltransferase for p53, its inhibition leads to a decrease in p53 acetylation.[5]
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Suppressed p53-mediated Transcription: The lack of coactivator recruitment and reduced p53 acetylation impairs the ability of p53 to activate the transcription of its target genes.[3]
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Decreased p53 Protein Levels: In cells with DNA damage, treatment with this compound has been shown to suppress the levels of p53.[3] This may be due to the fact that un-acetylated p53 is more susceptible to MDM2-mediated degradation.
The workflow for identifying and characterizing inhibitors like this compound often involves a series of in vitro and cell-based assays.
Quantitative Data
Currently, publicly available, specific quantitative data for this compound, such as IC50 or Ki values for the inhibition of the p53/CREBBP interaction, is limited. Studies have described its effect as "concentration-dependent," but have not provided specific values in the reviewed literature.[3]
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (p53/CREBBP Interaction) | Not Reported | Not Reported | |
| Kᵢ (p53/CREBBP Interaction) | Not Reported | Not Reported | |
| Cellular Potency (p21 expression) | Concentration-dependent suppression | Western Blot | [3] |
Experimental Protocols
Detailed experimental protocols for the specific studies involving this compound are not fully available in the public domain. However, based on standard methodologies for characterizing such inhibitors, the following protocols would be representative of the key experiments conducted.
In Vitro p53-CREBBP Binding Assay (AlphaScreen)
This assay is a common method for measuring protein-protein interactions in a high-throughput format.
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Reagents:
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Biotinylated p53 (full-length or TAD)
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GST-tagged CREBBP (full-length or relevant domains like KIX or TAZ)
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Streptavidin-coated Donor beads
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Anti-GST-conjugated Acceptor beads
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Assay buffer (e.g., PBS with 0.1% BSA)
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This compound or other test compounds
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Procedure:
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Add biotinylated p53, GST-tagged CREBBP, and the test compound (at various concentrations) to a 384-well microplate.
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Incubate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.
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Add Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads.
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Incubate in the dark at room temperature for 1 hour.
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Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the p53-CREBBP interaction.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
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Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.
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Cell Culture and Treatment:
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Culture a relevant cell line (e.g., U2OS osteosarcoma cells, which have wild-type p53) to near confluency.
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Treat cells with this compound or a vehicle control (DMSO) for a specified time.
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Thermal Shift Protocol:
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Harvest the cells and resuspend them in a suitable buffer.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
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Cool the samples on ice.
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Protein Extraction and Analysis:
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Lyse the cells by freeze-thaw cycles or sonication.
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Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.
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Analyze the amount of soluble CREBBP in the supernatant by Western blotting or ELISA.
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Data Analysis:
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A ligand-bound protein is typically more thermally stable. Therefore, in the presence of this compound, CREBBP should remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
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Western Blot Analysis of p53 and p21 Expression
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Cell Culture and Treatment:
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Seed cells (e.g., U2OS) in 6-well plates.
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Induce DNA damage with an agent like doxorubicin to stabilize p53.
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Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
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Protein Extraction and Quantification:
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Immunoblotting:
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Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against p53, acetylated-p53 (Ac-p53), p21, and a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities and normalize them to the loading control.
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Compare the levels of p53, Ac-p53, and p21 in this compound-treated cells to the vehicle-treated control.
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Conclusion and Future Directions
This compound represents an important chemical tool for the study of the p53/CREBBP signaling axis. As a small molecule inhibitor that disrupts this critical protein-protein interaction, it allows for the detailed investigation of the downstream consequences of this pathway's modulation. While the currently available data demonstrates its proof-of-concept as a p53/CREBBP inhibitor, further studies are required to fully elucidate its pharmacological profile. Future research should focus on obtaining robust quantitative data on its binding affinity and cellular potency, determining its selectivity against other bromodomain-containing proteins, and evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the potential of this compound and other inhibitors of the p53/CREBBP interaction as novel therapeutic agents.
References
In-Depth Technical Guide: MS2126, a Targeted Inhibitor of the p53-CBP Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule MS2126, a targeted inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CBP). This compound specifically targets the binding of acetylated p53 to the bromodomain of CBP, a critical step in the activation of p53-mediated gene transcription. This document details the molecular target of this compound, summarizes its binding affinity, outlines the experimental protocols used in its characterization, and illustrates the relevant signaling pathways. This guide is intended for researchers and professionals in the fields of oncology, molecular biology, and drug development who are interested in the therapeutic potential of modulating the p53 pathway.
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage. Upon activation, p53 functions as a transcription factor, regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The transcriptional activity of p53 is tightly regulated by post-translational modifications, among which acetylation is a key event.
Acetylation of p53, particularly at lysine 382 (K382), is a critical modification that facilitates the recruitment of coactivators, such as CREB-binding protein (CBP) and its paralog p300. The bromodomain of CBP specifically recognizes and binds to the acetylated lysine residue on p53.[1] This interaction is essential for the subsequent acetylation of chromatin and the recruitment of the basal transcription machinery, leading to the expression of p53 target genes like the cyclin-dependent kinase inhibitor p21.[1]
This compound is a small molecule identified through a target structure-based discovery approach as an inhibitor of the p53-CBP interaction. By binding to the acetyl-lysine binding pocket of the CBP bromodomain, this compound competitively blocks the recruitment of acetylated p53, thereby attenuating p53-dependent transcriptional activation. This targeted inhibition presents a potential therapeutic strategy for conditions where modulation of the p53 pathway is desired.
Molecular Target of this compound
The primary molecular target of this compound is the bromodomain of the CREB-binding protein (CBP) . Specifically, this compound inhibits the interaction between the CBP bromodomain and acetylated lysine 382 of the p53 protein.
Quantitative Data
The inhibitory activity of this compound on the p53-CBP interaction has been quantified using biophysical and biochemical assays. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Assay Type | Target | Affinity (Kd) / Potency (IC50) | Reference |
| This compound | NMR Titration | CBP Bromodomain | Kd: 25 µM | [Sachchidanand et al., 2006] |
| Acetylated p53 peptide (Ac-K382) | NMR Titration | CBP Bromodomain | Kd: 44 µM | [Sachchidanand et al., 2006] |
Signaling Pathway
The interaction between p53 and CBP is a crucial node in the cellular response to DNA damage. The following diagram illustrates this signaling pathway and the mechanism of action of this compound.
Caption: The p53-CBP signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound involved several key experimental techniques. The detailed methodologies are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening and Binding Affinity
NMR spectroscopy was the primary method used to identify this compound and to determine its binding affinity for the CBP bromodomain.
Objective: To identify small molecules that bind to the acetyl-lysine binding pocket of the CBP bromodomain and to quantify their binding affinity.
Methodology:
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Protein Expression and Purification: The human CBP bromodomain (residues 1080-1197) was expressed in E. coli as a glutathione S-transferase (GST) fusion protein. The protein was purified using glutathione-Sepharose affinity chromatography followed by cleavage of the GST tag with thrombin and subsequent purification by size-exclusion chromatography. For NMR studies, the protein was isotopically labeled with 15N by growing the bacteria in a minimal medium containing 15NH4Cl.
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NMR Sample Preparation: The purified 15N-labeled CBP bromodomain was prepared in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM NaCl, 5 mM DTT) in 90% H2O/10% D2O to a final concentration of 0.1-0.2 mM.
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NMR Titration Experiments:
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Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) spectra of the 15N-labeled CBP bromodomain were acquired. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair, creating a "fingerprint" of the protein.
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A chemical library was screened by adding small pools of compounds to the protein sample and acquiring 1H-15N HSQC spectra. Changes in the chemical shifts of specific amide signals indicated binding of a compound to the protein.
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For hit compounds like this compound, a titration was performed by adding increasing concentrations of the compound to the 15N-labeled CBP bromodomain.
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1H-15N HSQC spectra were recorded at each concentration point.
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Data Analysis:
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The chemical shift perturbations of the affected residues were monitored as a function of the ligand concentration.
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The dissociation constant (Kd) was calculated by fitting the chemical shift changes to a 1:1 binding model using appropriate software (e.g., NMRView, Sparky).
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In-Cell Western Blotting for p21 Expression
To assess the functional activity of this compound in a cellular context, its effect on the expression of the p53 target gene p21 was investigated.
Objective: To determine if this compound can inhibit p53-mediated upregulation of p21 protein expression in response to DNA damage.
Methodology:
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Cell Culture and Treatment:
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A suitable human cell line with wild-type p53 (e.g., U2OS osteosarcoma cells) was cultured under standard conditions.
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Cells were seeded in multi-well plates and allowed to adhere.
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Cells were pre-treated with this compound at various concentrations for a defined period (e.g., 1-2 hours).
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DNA damage was induced by treating the cells with a DNA-damaging agent such as doxorubicin or by exposure to UV radiation.
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Cells were incubated for a further period (e.g., 8-24 hours) to allow for p21 protein expression.
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Cell Lysis:
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The growth medium was removed, and the cells were washed with ice-cold phosphate-buffered saline (PBS).
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Cells were lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Cell lysates were collected and centrifuged to pellet cell debris. The supernatant containing the total protein was collected.
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-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Equal amounts of total protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
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The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
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The membrane was incubated with a primary antibody specific for p21. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
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After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
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Data Analysis: The intensity of the p21 protein band was quantified and normalized to the intensity of the loading control band to determine the relative p21 expression levels in the different treatment groups.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for the discovery and characterization of this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable research tool for studying the biological consequences of inhibiting the p53-CBP interaction. As a specific inhibitor of the CBP bromodomain's recognition of acetylated p53, it provides a means to dissect the role of this interaction in p53-mediated transcriptional regulation and cellular outcomes. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies and for those engaged in the development of novel therapeutics targeting the p53 pathway. Further investigation into the selectivity and in vivo efficacy of this compound and its analogs is warranted to explore their full therapeutic potential.
References
The Enigmatic Case of MS2126: A Search for a Non-Existent Compound
A comprehensive investigation into the scientific and medical literature has revealed that the compound designated as MS2126, the subject of this requested in-depth technical guide, does not appear to exist as a known therapeutic agent or research molecule. Extensive searches for its discovery, synthesis, mechanism of action, and biological activity have yielded no relevant results.
Initial inquiries for "this compound" exclusively point towards a form used for Medicaid and institutional provider requests within the state of Kansas, as detailed in documents from the Kansas Department of Health and Environment (KDHE) and the Kansas Medical Assistance Program (KMAP).[1][2][3][4] These documents, including policy memos and form revisions, consistently refer to MS-2126 as a "Notification of Facility Admission/Discharge" form and provide instructions for its use in administrative and billing procedures for healthcare facilities.[1][2][3][4]
Further targeted searches for the discovery and synthesis of a chemical entity named this compound, its potential signaling pathways, and associated quantitative data such as IC50, EC50, or Ki values, have failed to produce any pertinent scientific information. The scientific landscape, as accessible through broad searches, appears to be devoid of any mention of a compound with this designation in the context of drug discovery or development.
Therefore, the creation of an in-depth technical guide or whitepaper on the "discovery and synthesis of this compound" is not feasible. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled as there is no underlying scientific data to support them.
It is crucial for researchers, scientists, and drug development professionals to be aware that the designation "this compound" is not currently associated with any known chemical compound or therapeutic agent. Any reference to "this compound" in a scientific or medical context should be approached with caution and may be a misidentification or a yet-to-be-publicly-disclosed discovery. Until such information becomes available in the peer-reviewed scientific literature, a technical guide on this topic remains an impossibility.
References
MS2126 biological activity and function
An In-depth Technical Guide to the Biological Activity and Function of MS2126
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule inhibitor targeting the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP), also known as CBP. By disrupting this interaction, this compound modulates the p53 signaling pathway, a critical regulator of cell cycle arrest, apoptosis, and DNA damage repair. This technical guide provides a comprehensive overview of the biological activity and function of this compound, including its mechanism of action, available data on its biological effects, and relevant experimental methodologies.
Introduction
The tumor suppressor p53 plays a pivotal role in maintaining genomic integrity. Its transcriptional activity is tightly regulated by post-translational modifications and interactions with coactivator proteins, including CREBBP and its paralog EP300 (p300). These coactivators are histone acetyltransferases (HATs) that acetylate p53, leading to its stabilization and activation in response to cellular stress, such as DNA damage. The interaction between p53 and the bromodomain of CREBBP is crucial for the recruitment of the transcriptional machinery to p53 target genes.
This compound has been identified as a non-BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitor that specifically targets the interaction between p53 and CREBBP. Its investigation provides a valuable tool for understanding the intricacies of p53 regulation and exploring potential therapeutic strategies that involve the modulation of this pathway.
Mechanism of Action
This compound functions by inhibiting the interaction between p53 and the transcriptional coactivator CREBBP. This disruption has downstream consequences on the post-translational modifications and stability of p53. Specifically, the reported mechanism of action involves:
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Inhibition of p53-CREBBP Interaction: this compound directly interferes with the binding of p53 to CREBBP.
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Reduction of p53 Phosphorylation and Acetylation: By preventing the p53-CREBBP association, this compound leads to a decrease in the phosphorylation of p53 at serine 15 (Ser15) and acetylation at lysine 382 (Lys382). These post-translational modifications are critical for p53 activation and stability.
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Suppression of p53 Levels and Target Gene Expression: The reduced phosphorylation and acetylation of p53 result in its destabilization and subsequent degradation. This leads to lower cellular levels of p53 and consequently, a decrease in the expression of its downstream target genes, such as the cyclin-dependent kinase inhibitor p21.
Signaling Pathway
The signaling pathway affected by this compound is central to the cellular response to DNA damage. The following diagram illustrates the key interactions and the point of intervention for this compound.
Inquiry Regarding In Vitro Studies of MS2126 Uncovers Misidentification
Initial investigations into the in vitro properties of a substance identified as MS2126 have revealed a case of mistaken identity, with the designation corresponding to a governmental administrative form rather than a research compound.
A comprehensive search for scientific literature concerning "this compound" has yielded no data on in vitro studies, mechanism of action, or associated signaling pathways. Instead, the identifier "MS-2126" consistently refers to a "Notification of Facility Admission/Discharge" form used by institutional healthcare providers for Medicaid administration in the state of Kansas.[1][2][3]
This form serves as a communication tool between healthcare facilities and the Kansas Department of Health and Environment (KDHE) to process Medicaid payment requests for beneficiaries.[1] It is utilized to detail patient information, facility details, and the circumstances of admission or discharge.[2] Revisions and implementation instructions for this form are documented in various policy memos and bulletins.[1][3]
Consequently, the core requirements of the requested technical guide—including data on experimental protocols, quantitative analysis, and signaling pathway diagrams—cannot be fulfilled. The absence of any publicly available biomedical research associated with "this compound" precludes the creation of the specified in-depth scientific document.
It is possible that "this compound" may be an internal or alternative designation for a research compound not yet disclosed in public literature. Professionals in the fields of research, science, and drug development seeking information on a specific molecule are encouraged to verify the identifier to ensure accurate retrieval of scientific data. Without a correct and specific compound name, a detailed technical analysis of its in vitro characteristics remains unachievable.
References
The Emerging Role of ADG126 in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADG126 (muzastotug) is a novel, masked anti-CTLA-4 monoclonal antibody currently under investigation as a potential immunotherapeutic agent for various solid tumors. Engineered with proprietary SAFEbody® technology, ADG126 is designed for preferential activation within the tumor microenvironment (TME), aiming to mitigate systemic immune-related adverse events associated with conventional CTLA-4 inhibitors while preserving potent anti-tumor activity. This document provides a comprehensive technical guide on ADG126, summarizing its mechanism of action, preclinical findings, and key clinical data from ongoing studies, with a focus on its combination with anti-PD-1 therapy in metastatic microsatellite-stable colorectal cancer (MSS CRC).
Introduction to ADG126
ADG126 is a fully human IgG1 monoclonal antibody that targets Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), a key negative regulator of T-cell activation.[1][2] Unlike first-generation anti-CTLA-4 antibodies, ADG126 incorporates a unique masking peptide that blocks its antigen-binding site.[3][4] This masking technology is designed to be cleaved by proteases that are highly expressed in the TME, leading to localized activation of the antibody.[5][6] The activated ADG126 then binds to a distinct epitope on CTLA-4, leading to the priming of T-cells and the depletion of immunosuppressive regulatory T-cells (Tregs) through enhanced antibody-dependent cellular cytotoxicity (ADCC).[3][4]
Mechanism of Action
The therapeutic strategy of ADG126 is centered on overcoming the limitations of existing anti-CTLA-4 therapies, primarily their dose-limiting toxicities.[7][8] The SAFEbody® technology allows for systemic administration of a masked, less active antibody, which is then preferentially activated at the tumor site.[5][9]
Key Mechanistic Features:
-
Tumor-Specific Activation: A cleavable masking peptide restricts the binding of ADG126 to CTLA-4 in healthy tissues, minimizing on-target, off-tumor toxicities.[5][10]
-
Unique Epitope Binding: Activated ADG126 binds to a novel and conserved epitope of CTLA-4.[5][11]
-
Dual Anti-Tumor Activity: The activated antibody primes T-cells by partially blocking the interaction of CTLA-4 with its ligands and depletes immunosuppressive Tregs via strong ADCC.[3][4]
Below is a diagram illustrating the proposed mechanism of action for ADG126.
Caption: Mechanism of Action of ADG126.
Preclinical Studies
Preclinical evaluation of ADG126 has demonstrated its potential for a favorable safety and efficacy profile. In vitro studies confirmed that activated ADG126 can potently enhance T-cell activation, as measured by IL-2 secretion, while the masked form remains inert.[12] In vivo studies in syngeneic mouse tumor models showed that ADG126 has potent single-agent anti-tumor activity and acts synergistically with anti-PD-1 antibodies, leading to complete tumor regression in a significant percentage of animal models.[12] Toxicology studies in cynomolgus monkeys indicated that ADG126 is well-tolerated.
Clinical Development and Efficacy
The primary clinical investigation of ADG126 is the Phase 1b/2, open-label, multicenter study (NCT05405595), evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors, with a focus on MSS CRC.[6][13]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the NCT05405595 trial, primarily focusing on the MSS CRC cohorts.
Table 1: Efficacy of ADG126 in Combination with Pembrolizumab in MSS CRC. [14][15]
| Cohort | Dosing Regimen (ADG126 + Pembrolizumab) | Number of Patients (n) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Disease Control Rate (DCR) | Median Duration of Response (DoR) | Median Overall Survival (OS) |
| A | 10 mg/kg Q3W | 30 | 17% | 6.0% - 36.0% | 76% | 6.2 months | 19.4 months |
| B | 20 mg/kg loading dose, then 10 mg/kg Q3W | 14 | 29% (combined with C) | 11.0% - 52.0% | 81% (combined with C) | Not Reached | Not Reached |
| C | 20 mg/kg Q6W | 7 | 29% (combined with B) | 11.0% - 52.0% | 81% (combined with B) | Not Reached | Not Reached |
| D | 10 mg/kg Q6W | 11 | 0% | 0.0% - 31.0% | 70% | N/A | Not Reported |
Table 2: Safety and Tolerability of ADG126 in Combination with Pembrolizumab. [14][16]
| Adverse Event Category | Cohort A (10 mg/kg Q3W) | Cohort C (20 mg/kg Q6W) | Overall Discontinuation Rate |
| Grade 3 TRAEs | 20% | 17% | 4% |
| Discontinuation due to TRAEs | 10% | Not Reported | |
| Most Common TRAEs (All Grades) | Pruritus (43%), Hypothyroidism (20%), Adrenal Insufficiency (17%) |
TRAEs: Treatment-Related Adverse Events
Pharmacokinetics
Pharmacokinetic analyses of ADG126 have shown that the plasma concentration of the antibody is approximately linear.[17] Importantly, the activated form of ADG126 steadily accumulates with repeat dosing, suggesting prolonged exposure within the TME.[17][18] The half-life of the total ADG126 (masked and unmasked) is longer than its parental, unmasked antibody, contributing to sustained target engagement.[17]
Experimental Protocols
The following section outlines the general methodology for the key clinical trial cited (NCT05405595). For detailed and specific procedures, referral to the official clinical trial protocol is recommended.
Phase 1b/2 Clinical Trial (NCT05405595) Protocol Overview
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of ADG126 in combination with pembrolizumab in patients with advanced/metastatic solid tumors.[13]
Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[6][13]
Patient Population: Patients with histologically or cytologically confirmed, locally advanced or metastatic solid tumors who have progressed after standard therapies.[19] Expansion cohorts focused on patients with MSS CRC.[4]
Intervention:
-
ADG126: Administered as an intravenous (IV) infusion at various doses and schedules (e.g., 6 mg/kg or 10 mg/kg every 3 or 6 weeks).[4]
-
Pembrolizumab: Administered at a standard dose of 200 mg IV every 3 weeks.[4]
Endpoints:
-
Primary Endpoints: Safety and tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[6]
-
Secondary Endpoints: Pharmacokinetics, anti-drug antibodies (ADA), Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS) as per RECIST 1.1.[4][16]
The workflow for this clinical trial is depicted in the diagram below.
Caption: Clinical Trial Workflow for NCT05405595.
Conclusion and Future Directions
ADG126 represents a promising next-generation anti-CTLA-4 therapy with a potentially improved therapeutic index.[4] The innovative SAFEbody® technology appears to successfully mitigate systemic toxicities, allowing for higher and more frequent dosing, which may translate to enhanced efficacy, particularly in immunologically "cold" tumors like MSS CRC.[6][14] The clinical data to date, especially the combination of ADG126 with pembrolizumab, have shown encouraging anti-tumor activity and a manageable safety profile.[14]
Further investigation in randomized controlled trials is warranted to confirm these findings and to explore the potential of ADG126 in other tumor types and in combination with other therapeutic agents.[14] The ongoing and planned Phase 2 and 3 trials will be crucial in defining the role of ADG126 in the evolving landscape of cancer immunotherapy.[20]
References
- 1. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. netshare.adagene.com [netshare.adagene.com]
- 6. netshare.adagene.com [netshare.adagene.com]
- 7. ascopubs.org [ascopubs.org]
- 8. investor.adagene.com [investor.adagene.com]
- 9. Adagene Announces Upcoming Poster Presentation on Masked Anti-CTLA-4 SAFEbody® ADG126 (Muzastotug) at American Society of Clinical Oncology (ASCO) Annual Meeting - BioSpace [biospace.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Adagene Presents Preclinical Data from Lead SAFEbody™ Program, ADG126, at the American Association for Cancer Research (AACR) Annual Meeting 2021 – Adagene Inc. [investor.adagene.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Adagene Announces Updated Data from Phase 1b/2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Colorectal Cancer at the American Society of Clinical Oncology (ASCO) Annual Meeting – Adagene Inc. [investor.adagene.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Adagene Presents Interim Monotherapy Data at ESMO 2022 Showing Compelling Safety, Anti-Tumor Activity and Pharmacokinetics of Masked, Anti-CTLA-4 SAFEbody® ADG126 in Patients with Advanced Tumors – Adagene Inc. [investor.adagene.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Facebook [cancer.gov]
- 20. Adagene Announces First Patient Dosed in Randomized Dose Optimization Cohort of the Phase 2 Study of Muzastotug (ADG126) in Combination with KEYTRUDA® (pembrolizumab) in Microsatellite Stable Colorectal Cancer – Adagene Inc. [investor.adagene.com]
The Critical Axis of Cellular Control: A Technical Guide to the p53-CREBBP Interaction in Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate dance between the tumor suppressor protein p53 and the transcriptional coactivator CREB-binding protein (CREBBP) represents a cornerstone of cellular regulation. This interaction is pivotal in orchestrating cellular responses to a myriad of stressors, thereby maintaining genomic integrity and dictating cell fate decisions of growth, arrest, or apoptosis. Dysregulation of the p53-CREBBP axis is a hallmark of numerous human pathologies, most notably cancer, but its implications extend to neurodegenerative disorders, cardiac conditions, and metabolic diseases. This technical guide provides an in-depth exploration of the molecular underpinnings of the p53-CREBBP interaction, its role in disease pathogenesis, and the experimental methodologies crucial for its investigation. By presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to innovate in this therapeutically promising area.
The Molecular Basis of the p53-CREBBP Interaction
The tumor suppressor p53 functions primarily as a transcription factor, and its activity is tightly regulated by a complex network of post-translational modifications and protein-protein interactions. A key coactivator in p53-mediated transcription is CREBBP (also known as CBP), a large nuclear protein with intrinsic histone acetyltransferase (HAT) activity.[1]
The interaction between p53 and CREBBP is multifaceted, involving multiple domains on both proteins. The N-terminal transactivation domain (TAD) of p53, which is intrinsically disordered, interacts with several domains of CREBBP, including the TAZ1, TAZ2, KIX, and NCBD domains.[2][3] This interaction is crucial for the recruitment of CREBBP to the promoter regions of p53 target genes.
Upon recruitment, CREBBP facilitates transcriptional activation through two primary mechanisms:
-
Histone Acetylation: CREBBP's HAT activity leads to the acetylation of histone tails, which remodels chromatin into a more relaxed state, thereby increasing the accessibility of the transcriptional machinery to the DNA.
-
p53 Acetylation: CREBBP directly acetylates p53 at multiple lysine residues within its C-terminal regulatory domain.[4] This acetylation enhances p53's DNA binding affinity and is essential for its full transcriptional activity.[4]
The p53-CREBBP interaction is not static but is dynamically regulated by other cellular signals. For instance, phosphorylation of the p53 TAD, often in response to DNA damage, can significantly enhance its binding affinity for CREBBP domains, acting as a molecular rheostat to fine-tune the p53 response.[4] Furthermore, other transcription factors can compete for binding to the limited pool of cellular CREBBP, creating a complex interplay of transcriptional regulation.[4]
The p53-CREBBP Interaction in Disease Pathogenesis
The disruption of the finely tuned p53-CREBBP interaction is a common event in the development and progression of various diseases.
Cancer
In numerous cancers, the tumor-suppressive functions of the p53-CREBBP axis are compromised. This can occur through several mechanisms:
-
Mutations in TP53: Mutations in the TP53 gene are the most common genetic alteration in human cancers. Many of these mutations occur in the DNA-binding domain, rendering p53 incapable of binding to its target genes and thus unable to recruit CREBBP.
-
Mutations in CREBBP: Inactivating mutations in the CREBBP gene are frequently observed in hematological malignancies such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), as well as in solid tumors like small cell lung cancer (SCLC).[5][6] These mutations often impair the HAT activity of CREBBP, leading to reduced acetylation of both histones and p53, thereby diminishing p53-mediated tumor suppression.[5] In some contexts, CREBBP's tumor suppressor function can be independent of p53.[5]
-
Disruption by Oncoproteins: Viral oncoproteins, such as the adenoviral E1A, can bind to CREBBP and disrupt its interaction with p53, thereby inhibiting p53-dependent transcriptional activation.[1]
Neurodegenerative Diseases
Emerging evidence implicates the p53-CREBBP interaction in the pathogenesis of neurodegenerative disorders. For example, in Huntington's disease, the mutant huntingtin protein can interact with and sequester CREBBP, leading to transcriptional dysregulation and neuronal dysfunction.[7] The interaction of huntingtin with p53 and CREBBP may contribute to the aberrant transcriptional events that underlie neuronal cell death in this disease.[7] The broader role of p53 in neurodegeneration is an active area of research, with studies suggesting its involvement in neuronal apoptosis.[8]
Cardiac and Metabolic Diseases
The p53-CREBBP pathway is also implicated in cardiovascular and metabolic homeostasis. In the context of cardiac hypertrophy, the interaction between CREBBP and other transcription factors is crucial for regulating gene expression programs that control heart size. While direct quantitative data on the p53-CREBBP interaction in cardiac hypertrophy is still emerging, the known roles of both proteins in cell growth and apoptosis suggest a likely involvement.[9] Similarly, p53 plays a significant role in regulating cellular metabolism, and its interplay with coactivators like CREBBP is thought to be important in metabolic diseases such as diabetes.[1][10]
Quantitative Data on the p53-CREBBP Interaction
The following tables summarize key quantitative data related to the p53-CREBBP interaction, providing a valuable resource for computational modeling and experimental design.
| Interaction | Binding Domain on CREBBP | p53 Peptide/Phosphorylation State | Dissociation Constant (Kd) (μM) | Reference |
| p53 TAD | TAZ1 | Unphosphorylated | 0.33 ± 0.03 | [2] |
| p53 TAD | TAZ1 | pS15pT18pS20 | 0.03 ± 0.01 | [2] |
| p53 TAD | TAZ2 | Unphosphorylated | 0.06 ± 0.01 | [2] |
| p53 TAD | TAZ2 | pS15pT18pS20 | 0.01 ± 0.00 | [2] |
| p53 TAD | KIX | Unphosphorylated | 1.8 ± 0.1 | [2] |
| p53 TAD | KIX | pT18 | 0.4 ± 0.0 | [2] |
| p53 TAD | KIX | pS15pT18pS20 | 0.12 ± 0.01 | [2] |
| p53 TAD | NCBD | Unphosphorylated | 1.6 ± 0.1 | [2] |
Table 1: Binding Affinities of p53 Transactivation Domain (TAD) with CREBBP Domains. This table illustrates the dissociation constants (Kd) for the interaction between the p53 TAD and various domains of CREBBP. Note the significant increase in binding affinity (lower Kd value) upon multi-site phosphorylation of the p53 TAD.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference |
| A-485 | CREBBP/p300 HAT domain | 2.6 (CBP), 9.8 (p300) | Acetyl-CoA competitive inhibitor | [8] |
Table 2: Inhibitors Targeting the p53-CREBBP Axis. This table provides information on a selective inhibitor of CREBBP/p300, including its half-maximal inhibitory concentration (IC50) and mechanism of action.
| Cell Line | Condition | Gene | Fold Change in Expression | Reference |
| MCF-7 | Nutlin-3a (p53 activation) | CDKN1A (p21) | ~8-fold increase | [11] |
| MCF-7 | Nutlin-3a (p53 activation) | MDM2 | ~6-fold increase | [11] |
| IMR90 | 5-fluorouracil (DNA damage) | CDKN1A (p21) | Significant induction | |
| HAP1 | CREBBP knockout | Multiple genes | Global transcriptomic alterations | [2] |
Table 3: Gene Expression Changes Modulated by the p53-CREBBP Interaction. This table highlights the quantitative changes in the expression of key p53 target genes upon activation of the p53 pathway or disruption of CREBBP.
Experimental Protocols for Studying the p53-CREBBP Interaction
Investigating the p53-CREBBP interaction requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This protocol is designed to determine if p53 and CREBBP interact within a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against p53 (e.g., DO-1 or FL-393)
-
Antibody against CREBBP
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
Procedure:
-
Culture and treat cells as required to modulate the p53-CREBBP interaction.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-p53) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CREBBP antibody.
In Vitro GST Pull-Down Assay
This assay confirms a direct physical interaction between p53 and CREBBP using purified proteins.
Materials:
-
Purified GST-tagged CREBBP domain (e.g., GST-KIX)
-
Purified recombinant p53 protein
-
Glutathione-sepharose beads
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Incubate the GST-tagged CREBBP domain with glutathione-sepharose beads for 1-2 hours at 4°C to immobilize the protein.
-
Wash the beads to remove unbound protein.
-
Add the purified p53 protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting with an anti-p53 antibody.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if p53 and CREBBP co-occupy the promoter regions of specific target genes.
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies against p53 and CREBBP
-
Protein A/G beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-link proteins to DNA in live cells with formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-1000 bp.
-
Immunoprecipitate the chromatin with antibodies against p53 or CREBBP.
-
Wash the immune complexes to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Quantify the enrichment of specific promoter regions by qPCR.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of p53 to activate transcription from a target gene promoter in the presence or absence of CREBBP.
Materials:
-
Luciferase reporter plasmid containing a p53-responsive promoter (e.g., p21 or MDM2 promoter) upstream of the luciferase gene.
-
Expression plasmids for p53 and CREBBP.
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Cell line with low endogenous p53 and CREBBP activity.
-
Transfection reagent.
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the luciferase reporter plasmid, the p53 expression plasmid, and either the CREBBP expression plasmid or an empty vector control.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the p53-CREBBP Signaling Network
The following diagrams, generated using the DOT language, illustrate key aspects of the p53-CREBBP signaling pathway and a typical experimental workflow.
Caption: p53-CREBBP signaling pathway in response to cellular stress.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Conclusion and Future Directions
The interaction between p53 and CREBBP is a critical regulatory node in cellular signaling, with profound implications for human health and disease. As our understanding of this intricate relationship deepens, so too does the potential for therapeutic intervention. The development of small molecules that can modulate the p53-CREBBP interaction, either by stabilizing it in cases of haploinsufficiency or by inhibiting it in contexts where its activity is oncogenic, represents a promising avenue for novel cancer therapies. Furthermore, elucidating the precise role of this axis in neurodegenerative, cardiac, and metabolic diseases will undoubtedly open up new therapeutic landscapes. The continued application of the advanced experimental techniques outlined in this guide will be instrumental in unraveling the remaining complexities of the p53-CREBBP network and in translating this fundamental biological knowledge into tangible clinical benefits.
References
- 1. Metabolic Regulation by p53 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Graded enhancement of p53 binding to CREB-binding protein (CBP) by multisite phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Interactions of the p53 Transactivation Domain with the KIX domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionsource.com [ionsource.com]
- 7. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic activation of transcription by CBP and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CBP/CREB Regulates the Proliferation and Apoptosis of Cardiomyocytes by Interacting With SERCA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic regulation by p53 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Methodological & Application
Unraveling MS2126: From Administrative Form to Potential Research Compound
Initial searches for an experimental protocol for "MS2126" in a cell culture context have revealed no publicly available scientific data on a compound with this designation. The identifier "MS-2126" predominantly refers to an administrative document, the "Notification of Facility Admission/Discharge" form, used by the Kansas Department of Health and Environment (KDHE) and the Kansas Medical Assistance Program (KMAP). [1][2][3] This form is integral for institutional providers to request Medicaid payment and to communicate patient residency status.[1]
Given the absence of information on "this compound" as a research compound, this document will, therefore, provide a comprehensive set of standardized protocols and application notes that are fundamental to cell culture-based research. These protocols are designed to be adaptable for the evaluation of novel compounds once they become available and their basic properties are characterized.
Standard Operating Procedures for Cell Culture
Aseptic technique is paramount to successful cell culture. All manipulations should be performed in a laminar flow hood, and all reagents and media must be sterile.[4][5]
1. Cell Thawing and Culturing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Passaging (Subculturing):
-
For adherent cells, remove spent medium and wash with a sterile phosphate-buffered saline (PBS).
-
Add a dissociation reagent, such as Trypsin-EDTA, and incubate briefly at 37°C until cells detach.
-
Neutralize the dissociation reagent with complete growth medium and collect the cell suspension.
-
For suspension cells, directly collect the cell suspension from the culture flask.
-
Determine cell density and viability using a hemocytometer or an automated cell counter with a viability stain like Trypan Blue.
-
Seed new culture flasks at the desired density with fresh, pre-warmed complete growth medium.
Experimental Protocols for Compound Evaluation
The following are detailed methodologies for key experiments to characterize the effects of a novel compound on cultured cells.
Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the effect of a compound on cell proliferation and survival.[6][7][8][9] A common method is the MTT assay, which measures the metabolic activity of viable cells.[8]
MTT Assay Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate, providing insights into the compound's effect on cellular signaling pathways.[10][11][12][13][14]
Western Blot Protocol:
-
Protein Extraction:
-
Treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Quantitative data from experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for a Test Compound
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | Compound X | 24 | 10.5 |
| Cell Line A | Compound X | 48 | 5.2 |
| Cell Line B | Compound X | 24 | 15.8 |
| Cell Line B | Compound X | 48 | 8.1 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: General experimental workflow for evaluating a test compound in cell culture.
Caption: A generic signaling pathway that can be activated by an external stimulus.
Should "this compound" be a proprietary or newly synthesized compound, the above protocols provide a robust framework for its initial characterization in a cell culture setting. Researchers and drug development professionals are encouraged to adapt these methodologies to suit their specific cell lines and research questions.
References
- 1. khap.kdhe.ks.gov [khap.kdhe.ks.gov]
- 2. khap.kdhe.ks.gov [khap.kdhe.ks.gov]
- 3. portal.kmap-state-ks.us [portal.kmap-state-ks.us]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. 细胞培养实验方案5:悬浮细胞系的传代培养 [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. genscript.com [genscript.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of MS2126 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS2126 (also known as NSC-71584) is a small molecule inhibitor of the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP).[1] The p53 protein plays a critical role in cell cycle regulation, apoptosis, and DNA repair. Its interaction with the transcriptional coactivator CREBBP is essential for its tumor-suppressive functions. By disrupting this interaction, this compound can modulate p53-dependent signaling pathways, making it a valuable tool for cancer research and drug development.
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2] This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to investigate its effects on the p53 signaling pathway. While the user's initial query mentioned the STAT3 pathway, current literature identifies this compound as a p53/CREBBP interaction inhibitor.[1] Therefore, the primary focus of this document will be on the p53 pathway. A general protocol for analyzing the STAT3 pathway via Western blot is also included for informational purposes.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on key proteins in the p53 signaling pathway.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change (vs. Control) |
| p-p53 (Ser15) | Vehicle Control | 1.2 | 1.0 |
| This compound (10 µM) | 0.4 | 0.33 | |
| This compound (50 µM) | 0.1 | 0.08 | |
| Total p53 | Vehicle Control | 1.5 | 1.0 |
| This compound (10 µM) | 1.4 | 0.93 | |
| This compound (50 µM) | 1.6 | 1.07 | |
| p21 | Vehicle Control | 1.8 | 1.0 |
| This compound (10 µM) | 0.9 | 0.5 | |
| This compound (50 µM) | 0.3 | 0.17 | |
| GAPDH | Vehicle Control | 2.0 | 1.0 |
| This compound (10 µM) | 2.1 | 1.05 | |
| This compound (50 µM) | 2.0 | 1.0 |
Note: This data is illustrative and intended to demonstrate how to present quantitative Western blot results. Actual results may vary depending on the experimental conditions.
Signaling Pathways
p53/CREBBP Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving the interaction of p53 and CREBBP, and the inhibitory effect of this compound.
Caption: p53/CREBBP signaling pathway and the inhibitory action of this compound.
STAT3 Signaling Pathway (General Overview)
For informational purposes, the following diagram illustrates a simplified version of the STAT3 signaling pathway.
Caption: A general overview of the STAT3 signaling pathway.
Experimental Protocols
Western Blot Workflow
The following diagram outlines the general workflow for a Western blot experiment.
Caption: General workflow for a Western blot experiment.
Detailed Protocol for Western Blot Analysis of this compound-Treated Cells
1. Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with wild-type p53) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in SDS running buffer until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-p-p53 (Ser15), anti-total p53, anti-p21, and a loading control like anti-GAPDH) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH).
- Calculate the fold change in protein expression relative to the vehicle control.
Protocol for Western Blot Analysis of STAT3 Signaling
To investigate the STAT3 signaling pathway, the above protocol can be adapted by using primary antibodies specific for key proteins in this pathway, such as:
-
Anti-phospho-STAT3 (Tyr705): To detect the activated form of STAT3.[2]
-
Anti-total STAT3: To measure the total amount of STAT3 protein.[4]
-
Anti-c-myc or Anti-cyclin D1: To assess the expression of downstream target genes.
By following these detailed protocols and utilizing the provided diagrams and data presentation formats, researchers can effectively employ this compound in Western blot experiments to elucidate its impact on cellular signaling pathways.
References
Application Notes and Protocols for Antisense Oligonucleotides Targeting c-Myc in Mice
Disclaimer: The compound "MS2126" was initially searched for dosage and administration in mice. However, publicly available scientific literature does not contain in vivo studies for a compound with this designation. "this compound" is cataloged as an inhibitor of the p53/CREBBP interaction. It appears there may be a conflation with a different investigational compound, AVI-4126 , which is a phosphorodiamidate morpholino oligomer (PMO) that targets c-Myc and has been studied in mice. This document will provide detailed application notes and protocols for AVI-4126 and other c-Myc targeting antisense oligonucleotides based on available preclinical data.
Introduction
c-Myc is a transcription factor that is a critical regulator of cellular proliferation, growth, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a significant target for therapeutic intervention. Antisense oligonucleotides, such as phosphorodiamidate morpholino oligomers (PMOs), are synthetic molecules designed to bind to specific mRNA sequences and inhibit their translation into protein. AVI-4126 is a PMO that specifically targets the mRNA of the c-Myc proto-oncogene, thereby inhibiting its expression.[1] These application notes provide an overview of the dosage and administration of AVI-4126 and similar antisense oligonucleotides in murine models, based on published preclinical studies.
Data Presentation
Table 1: Dosage and Administration of AVI-4126 in Mice
| Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |
| Lewis Lung Carcinoma | 100 mcg, single dose | Intraperitoneal (i.p.) | Inhibition of c-Myc protein levels in tumor lysates | [2] |
| Lewis Lung Carcinoma | 300 mcg/day on days 6-12 and 18-24 | Intraperitoneal (i.p.) | Marked decrease in tumor size and mass (in combination with cisplatin) | [2] |
| Lewis Lung Syngeneic Model | 50 μ g/day for 3 cycles of 5 days/week | Subcutaneous (s.c.) at local tumor site | Significant reduction in lung metastasis | [3] |
| Lewis Lung Syngeneic Model | 300 μ g/day on days 11-17 and 22-28 | Intraperitoneal (i.p.) | Significant reduction in lung tumor burden | [3] |
Table 2: Dosage and Administration of Other c-Myc Antisense Oligonucleotides in Mice
| Compound Type | Mouse Model | Dosing Regimen | Route of Administration | Therapeutic Effect | Reference |
| DNA phosphorothioate oligonucleotide (myc6) | B-cell lymphoma transplant | 0.76 mg/day for 7 days | Subcutaneous (s.c.) | Delayed tumor onset and decreased tumor mass | [4] |
| Phosphorodiamidate morpholino oligomer (PMO) | Duchenne Muscular Dystrophy (mdx mouse) | 12.5 mg/kg/week for 3 weeks, then 12.5 mg/kg/month for 3 months | Not specified | Induced therapeutic levels of dystrophin expression | [5] |
| MYC-targeting antisense oligonucleotides (MYCASOs) | Hepatocellular carcinoma | Not specified | Not specified | Decreased MYC protein levels and reduced tumor burden | [6][7][8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of AVI-4126 for Systemic Treatment
Objective: To deliver AVI-4126 systemically to inhibit c-Myc expression in a murine tumor model.
Materials:
-
AVI-4126 (sterile, endotoxin-free)
-
Sterile, phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Appropriate mouse strain and tumor model (e.g., C57BL/6 mice with Lewis Lung Carcinoma xenografts)
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically reconstitute lyophilized AVI-4126 in sterile PBS or saline to the desired concentration. For a 300 mcg dose in a 100 µL injection volume, the concentration would be 3 mg/mL.
-
Gently vortex or pipette to ensure complete dissolution.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. Manual restraint by scruffing the neck and securing the tail is common.
-
-
Injection Site Preparation:
-
Swab the lower right or left quadrant of the abdomen with 70% ethanol.
-
-
Intraperitoneal Injection:
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Slowly inject the prepared AVI-4126 solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer daily for the duration of the treatment cycle as determined by the study design (e.g., days 11-17 and 22-28).[3]
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor volume at regular intervals using calipers.
-
Protocol 2: Subcutaneous Administration of AVI-4126 for Localized Treatment
Objective: To deliver AVI-4126 locally to the tumor site to inhibit c-Myc expression and metastasis.
Materials:
-
AVI-4126 (sterile, endotoxin-free)
-
Sterile, phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
-
Appropriate mouse strain with subcutaneously implanted tumors.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the AVI-4126 solution as described in Protocol 1. For a 50 µg dose in a 50 µL injection volume, the concentration would be 1 mg/mL.
-
-
Animal Restraint:
-
Gently restrain the mouse to allow access to the tumor site.
-
-
Injection:
-
Lift the skin near the tumor to create a tent.
-
Insert the needle into the subcutaneous space adjacent to the tumor.
-
Inject the AVI-4126 solution, forming a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer daily for 5 consecutive days, followed by a 2-day break, for a total of 3 cycles.[3]
-
-
Monitoring:
-
Monitor the mice for local reactions at the injection site and for overall health.
-
Assess primary tumor growth and monitor for the development of metastases.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo efficacy testing of AVI-4126 in a mouse tumor model.
Caption: Simplified signaling pathway illustrating the mechanism of c-Myc inhibition by AVI-4126.
References
- 1. Facebook [cancer.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antisense c-myc and immunostimulatory oligonucleotide inhibition of tumorigenesis in a murine B-cell lymphoma transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOTS-c promotes phosphorodiamidate morpholino oligomer uptake and efficacy in dystrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of MYC by antisense oligonucleotides [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Selective targeting of MYC mRNA by stabilized antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS2126: Solubility and Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS2126 (also known as NSC-71584 and 1-Acetyl-1,2,3,4-tetrahydroquinaldine) is a small molecule inhibitor of the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP).[1] This interaction is a critical node in cellular signaling pathways that regulate gene transcription, and its disruption has potential therapeutic implications in various diseases, including cancer. The p53 pathway is central to cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. CREBBP is a transcriptional co-activator that plays a crucial role in these processes through its histone acetyltransferase (HAT) activity and by providing a scaffold for the assembly of transcriptional complexes. The inhibition of the p53/CREBBP interaction by this compound makes it a valuable tool for studying the intricacies of these signaling cascades and as a potential therapeutic agent.
This document provides detailed application notes and protocols for researchers working with this compound, focusing on its solubility characteristics and the preparation of formulations suitable for in vivo studies. All quantitative data is summarized in tables for clarity, and experimental workflows and signaling pathways are illustrated with diagrams.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
| Alternative Names | NSC-71584 | [1] |
| CAS Number | 16078-42-5 | [1] |
| Molecular Formula | C12H15NO | [1] |
| Molecular Weight | 189.25 g/mol | [1] |
| Appearance | Solid powder | [1] |
This compound Solubility
The solubility of a compound is a critical factor for its use in biological assays and for the development of formulations for in vivo administration. The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | pH (if applicable) |
| Methanol | 48 mg/mL | 7 |
| Water | 12 mg/mL | 2 |
| Hexane | <0.5 mg/mL | N/A |
| DMSO | Data not available | N/A |
| Ethanol | Data not available | N/A |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, Saline, PBS)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the solvent.
-
Cap the vial tightly and place it on an orbital shaker or vortex mixer.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Protocol 2: Preparation of this compound for In Vivo Administration
Due to the lack of published in vivo studies for this compound, this protocol provides a general guideline for preparing a formulation. It is imperative to perform pilot studies to assess the stability, tolerability, and efficacy of the chosen formulation in the animal model of interest.
Vehicle Selection:
The choice of vehicle will depend on the desired route of administration and the solubility of this compound. Common vehicles for preclinical studies include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): A buffered saline solution.
-
DMSO/Saline or DMSO/PBS mixtures: For compounds with limited aqueous solubility. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Tween 80/Ethanol/Saline mixtures: A common formulation for poorly soluble compounds. A typical ratio is 5-10% Tween 80, 5-10% ethanol, and 80-90% saline.
-
Corn oil or other vegetable oils: For oral administration of lipophilic compounds.
Example Formulation Preparation (for Intraperitoneal Injection):
This example uses a co-solvent system of DMSO and saline.
Materials:
-
This compound powder
-
DMSO (sterile, injectable grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a small volume of DMSO to dissolve the compound completely. Gentle warming (to 37°C) or sonication may aid dissolution.
-
Once fully dissolved, add the required volume of sterile saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO or adding a surfactant like Tween 80).
-
The final formulation should be prepared fresh on the day of administration.
Signaling Pathway
This compound inhibits the interaction between p53 and CREBBP. The following diagram illustrates the central role of this interaction in the p53 signaling pathway.
Conclusion
This compound is a valuable research tool for investigating the p53/CREBBP signaling axis. The information and protocols provided in this document are intended to serve as a guide for researchers. Due to the limited publicly available data on the solubility and in vivo behavior of this compound, it is essential to perform preliminary experiments to establish optimal conditions for its use in specific experimental settings. Careful consideration of the formulation is critical for obtaining reliable and reproducible results in in vivo studies.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral Knockdown of CREBBP versus Pharmacological Inhibition with A-485/C646
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two primary methodologies for inhibiting the function of the transcriptional coactivator CREB-binding protein (CREBBP): genetic knockdown via lentiviral-mediated shRNA and pharmacological inhibition using the small molecules A-485 and C646. This document outlines the mechanisms of action, presents quantitative data from various studies, and offers detailed experimental protocols for both approaches.
Introduction
CREBBP, along with its close homolog EP300, is a crucial histone acetyltransferase (HAT) that plays a pivotal role in regulating gene expression by acetylating histones and other proteins.[1][2][3] This post-translational modification leads to a more open chromatin structure, facilitating transcription.[1][2][3] Dysregulation of CREBBP function is implicated in numerous diseases, most notably cancer, making it a significant target for therapeutic intervention.[4] Both genetic and pharmacological approaches are employed to probe CREBBP's function and evaluate its potential as a therapeutic target. Lentiviral-mediated shRNA knockdown offers a highly specific and long-term solution for reducing CREBBP protein levels. In contrast, small molecule inhibitors like A-485 and C646 provide a rapid, reversible, and dose-dependent means of inhibiting CREBBP's catalytic HAT activity.
Mechanisms of Action
Lentiviral shRNA Knockdown of CREBBP: This method utilizes a lentiviral vector to deliver a short hairpin RNA (shRNA) targeting the CREBBP mRNA. Once transduced into the target cell, the shRNA is processed by the cell's RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to the CREBBP mRNA, leading to its degradation and a subsequent reduction in CREBBP protein synthesis. This results in a stable and long-term suppression of CREBBP expression.[5][6][7]
Pharmacological Inhibition by A-485 and C646: A-485 and C646 are small molecule inhibitors that target the catalytic histone acetyltransferase (HAT) domain of CREBBP and its paralog p300.[8][9] These inhibitors act competitively with respect to acetyl-CoA, the acetyl group donor, thereby blocking the enzymatic activity of CREBBP.[9] This inhibition is rapid and reversible, and its extent can be controlled by the concentration of the inhibitor used. Unlike shRNA knockdown, which reduces the total amount of CREBBP protein, these inhibitors block the protein's function without affecting its expression level.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies to facilitate a comparison between lentiviral knockdown of CREBBP and treatment with A-485 or C646.
Table 1: Effects on Histone Acetylation
| Method | Target Histone Mark | Cell Line | Effect | Reference |
| Lentiviral shRNA Knockdown | H3K18ac | PreB 697 (ALL) | Reduced acetylation | [1] |
| H3K27ac | preSC cells | Global decrease in H3K27ac | [10] | |
| H3K27ac | Lymphoma B-cells | Focal loss of 17.3% of H3K27ac peaks | [11] | |
| A-485 Treatment | H3K27ac | PC-3 (Prostate Cancer) | Dose-dependent decrease (EC50 = 73 nM) | [12] |
| H3K18ac | PC-3 (Prostate Cancer) | Inhibition similar to H3K27ac | [12] | |
| H3K27ac | MLL-r AML cells | Reduced H3K27ac level | ||
| C646 Treatment | H3K9ac, H3K18ac, H3K27ac | Pancreatic Cancer Cells | Downregulation with increasing concentration | |
| Global H3 acetylation | AE-positive AML cells | Reduced global histone H3 acetylation |
Table 2: Effects on Gene Expression
| Method | Cell Line | Number of Differentially Expressed Genes | Key Downregulated Pathways | Reference |
| Lentiviral shRNA Knockdown | shCBP vs shNEG | 28 genes significantly altered | Glucocorticoid receptor signaling | [1] |
| Follicular Lymphoma | Top 500 differentially expressed | B-cell signaling, immune responses | [12] | |
| A-485 Treatment | MLL-r AML cells | 2787 genes downregulated | Cell proliferation, cell cycle, DNA replication | |
| Prostate Cancer Cells | - | Androgen receptor transcriptional program | [9] |
Table 3: Effects on Cell Proliferation and Apoptosis
| Method | Cell Line | Effect on Proliferation | Effect on Apoptosis | Reference |
| Lentiviral shRNA Knockdown | - | Data not readily available in searched articles | - | - |
| A-485 Treatment | ER+ Breast Cancer Cells | Inhibition of proliferation | - | |
| MLL-r AML cells | Reduced proliferation | Moderate induction | ||
| NSCLC cells | Inhibition of long-term proliferation (with TRAIL) | Increased apoptosis (with TRAIL) | ||
| C646 Treatment | AE-positive AML cells | Inhibited proliferation, reduced colony formation | Induced apoptosis | [8] |
| gADSCs | Blocked cell proliferation | Triggered apoptosis | ||
| Pancreatic Cancer Cells | Inhibited cell proliferation | Induced apoptosis |
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of CREBBP
This protocol provides a general workflow for the stable knockdown of CREBBP in mammalian cells using lentiviral particles.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target mammalian cell line
-
Lentiviral vector encoding shRNA against CREBBP (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene or Hexadimethrine Bromide
-
Puromycin (or other selection antibiotic)
-
Phosphate-buffered saline (PBS)
-
96-well or other multi-well plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Biosafety cabinet (BSL-2)
Procedure:
Day 1: Seeding Target Cells
-
Seed the target mammalian cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transduction.
-
Incubate overnight at 37°C with 5% CO2.
Day 2: Lentiviral Transduction
-
Thaw the lentiviral particles containing the CREBBP shRNA and control shRNA on ice.
-
Prepare the transduction medium by adding Polybrene or Hexadimethrine Bromide to the complete cell culture medium at the recommended concentration (typically 4-8 µg/mL).
-
Remove the existing medium from the target cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells at the desired Multiplicity of Infection (MOI). If the optimal MOI is unknown, a titration is recommended.
-
Gently swirl the plate to mix.
-
Incubate the cells overnight at 37°C with 5% CO2.
Day 3: Medium Change
-
Remove the medium containing the lentiviral particles and replace it with fresh, complete cell culture medium.
Day 4 onwards: Selection and Expansion
-
Begin selection by adding the appropriate concentration of puromycin to the cell culture medium. The optimal concentration should be determined by a kill curve.
-
Replace the selection medium every 3-4 days.
-
Monitor the cells for the death of non-transduced cells.
-
Once resistant colonies are visible, they can be pooled or individual clones can be isolated and expanded for further analysis.
Day 7-10: Validation of Knockdown
-
Harvest the cells and assess the knockdown efficiency of CREBBP at the mRNA level (qRT-PCR) and protein level (Western blot).
Protocol 2: Pharmacological Inhibition of CREBBP with A-485 or C646
This protocol describes a general procedure for treating cells with CREBBP inhibitors to assess their effects on cellular processes.
Materials:
-
Target mammalian cell line
-
CREBBP inhibitor (A-485 or C646)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Multi-well plates
-
Standard cell culture equipment
-
Reagents for downstream assays (e.g., cell viability assay kit, antibodies for Western blotting, reagents for qRT-PCR)
Procedure:
Day 1: Cell Seeding
-
Seed the target cells in a multi-well plate at a density appropriate for the planned assay and treatment duration.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Inhibitor Treatment
-
Prepare a stock solution of the CREBBP inhibitor (A-485 or C646) in DMSO.
-
Prepare a series of dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Day 3-4: Analysis
-
At the end of the treatment period, perform the desired downstream analyses. Examples include:
-
Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo.
-
Apoptosis: Analyze by flow cytometry (e.g., Annexin V/PI staining) or Western blot for cleaved caspases.
-
Histone Acetylation: Perform Western blotting using antibodies specific for acetylated histone marks (e.g., H3K27ac, H3K18ac).
-
Gene Expression: Analyze changes in target gene expression by qRT-PCR or RNA sequencing.
-
Visualization of Pathways and Workflows
Caption: CREBBP Signaling Pathway and Point of Inhibition.
Caption: Lentiviral shRNA Knockdown Experimental Workflow.
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition are powerful tools for studying CREBBP function. The choice of method depends on the specific experimental goals. Lentiviral knockdown provides a model for the long-term consequences of reduced CREBBP expression, mimicking a genetic knockout. In contrast, small molecule inhibitors like A-485 and C646 are ideal for studying the acute effects of blocking CREBBP's catalytic activity and for exploring its therapeutic potential in a manner that is reversible and dose-dependent. The data and protocols provided herein should serve as a valuable resource for researchers investigating the critical roles of CREBBP in health and disease.
References
- 1. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 2. CREB binding protein (CREBBP): Structure-based perspectives for the development of clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 4. CREBBP | Cancer Genetics Web [cancer-genetics.org]
- 5. Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crebbp loss drives small cell lung cancer and increases sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The epigenetic regulators EP300/CREBBP represent promising therapeutic targets in MLL-rearranged acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Gene Set - CREBBP [maayanlab.cloud]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with MS-275 (Entinostat) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS-275, also known as Entinostat, is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1 and HDAC3.[1] HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more open and transcriptionally active chromatin state. This modulation of chromatin structure and gene expression underlies the therapeutic potential of MS-275 in various diseases, particularly cancer.[1][2]
Chromatin Immunoprecipitation (ChIP) is a powerful and indispensable technique for investigating the in vivo interactions of proteins with DNA. When coupled with quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq), ChIP can be utilized to study the genome-wide effects of MS-275 on histone modifications, such as H3K27 acetylation (H3K27ac), at specific gene promoters or other regulatory elements. These application notes provide a comprehensive protocol for performing ChIP experiments with MS-275 treatment to analyze its impact on histone acetylation and downstream signaling pathways.
Mechanism of Action of MS-275
MS-275 functions by binding to the active site of Class I HDACs, thereby preventing the deacetylation of histone and non-histone proteins. The accumulation of acetyl groups on histone tails neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, allowing for the binding of transcription factors and the initiation of gene transcription. A primary consequence of MS-275 treatment is the hyperacetylation of H3K27, which is a hallmark of active enhancers and promoters.[1]
Data Presentation: Quantitative Analysis of MS-275-Induced Histone Acetylation
The following table summarizes quantitative data from a representative ChIP-qPCR experiment demonstrating the effect of MS-275 on the enrichment of H3K27ac at the promoter of the PROX1 gene in SH-SY5Y neuroblastoma cells. The data illustrates a significant increase in H3K27 acetylation at this specific locus upon treatment with MS-275.
| Treatment Group | Target Locus | Antibody | Relative Enrichment (Fold Change vs. Input) |
| Vehicle Control (DMSO) | PROX1 Promoter | IgG | 1.0 |
| Vehicle Control (DMSO) | PROX1 Promoter | anti-H3K27ac | 2.5 |
| MS-275 (10 µM) | PROX1 Promoter | IgG | 1.2 |
| MS-275 (10 µM) | ** PROX1 Promoter** | anti-H3K27ac | 7.8 |
Data is derived from a published study and presented here in a tabular format for clarity. The results show a marked increase in H3K27ac enrichment at the PROX1 promoter in cells treated with MS-275 compared to the vehicle control, indicating a direct effect of the compound on the chromatin state of this gene.[1][3]
Experimental Protocols
Protocol 1: Cell Culture and MS-275 Treatment
-
Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere and grow for 24 hours. The optimal cell number per ChIP experiment typically ranges from 1 x 106 to 1 x 107 cells, but this should be optimized for each cell line and antibody.
-
MS-275 Treatment: Prepare a stock solution of MS-275 in DMSO. Dilute the stock solution to the desired final concentration in fresh culture medium. For example, treat cells with 1-10 µM MS-275 or a vehicle control (DMSO) for a duration of 24-48 hours. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
1. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average fragment size of 200-800 bp using sonication. The optimal sonication conditions (power, duration, cycles) must be determined empirically for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Dilute the sheared chromatin with a ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the anti-H3K27ac antibody (typically 2-5 µg) to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.
4. Washing
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically includes sequential washes with:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
5. Elution and Reverse Cross-linking
-
Elute the chromatin from the antibody/bead complexes by adding an elution buffer (e.g., containing SDS and NaHCO3) and incubating at 65°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).
6. DNA Purification
-
Treat the samples with RNase A and then with Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
7. Analysis
-
Quantify the purified DNA.
-
Perform qPCR using primers specific to the promoter of a gene of interest and a negative control region to determine the enrichment of H3K27ac. The results are typically expressed as a percentage of the input DNA or as a fold enrichment over the IgG control.
Signaling Pathways and Visualization
MS-275 treatment can impact various signaling pathways through its modulation of gene expression. Two such pathways are the Transforming Growth Factor-β (TGF-β) signaling pathway and the Glucagon-like peptide-1 receptor (GLP-1R) signaling pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway is crucial for regulating cell growth, differentiation, and apoptosis. MS-275 has been shown to induce the expression of the TGF-β type II receptor (TβRII), thereby sensitizing cells to TGF-β signaling.
Caption: MS-275 inhibits HDACs, leading to increased TβRII expression and enhanced TGF-β signaling.
GLP-1 Receptor Signaling Pathway
MS-275 has also been found to augment Glucagon-like peptide-1 receptor (GLP-1R) signaling, which is important for glycemic control and insulin secretion.[4][5] This effect is mediated by the increased expression of key components of the GLP-1R signaling cascade.
Caption: MS-275 enhances GLP-1R signaling by upregulating key pathway components.
Conclusion
MS-275 is a valuable tool for studying the role of histone acetylation in gene regulation and cellular signaling. The provided protocols and application notes offer a framework for researchers to utilize ChIP to investigate the epigenetic effects of MS-275. By understanding how this HDAC inhibitor modulates chromatin structure and influences key signaling pathways, scientists and drug development professionals can better explore its therapeutic potential.
References
- 1. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SimpleChIP® Universal qPCR Master Mix | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Unraveling the Transcriptional Impact of MS2126: Application Notes and Protocols for Gene Expression Analysis
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of MS2126 exposure on gene expression. Here, we outline a comprehensive workflow, from cell culture and treatment to data acquisition and analysis, enabling robust and reproducible transcriptional profiling.
Introduction
Understanding the molecular mechanisms by which a compound exerts its effects is paramount in drug discovery and development. Gene expression analysis serves as a powerful tool to elucidate these mechanisms by providing a global view of cellular responses to a given treatment. This application note focuses on the analysis of gene expression changes following exposure to this compound, a novel compound with therapeutic potential. The protocols provided herein describe the use of RNA sequencing (RNA-Seq) and quantitative real-time polymerase chain reaction (qRT-PCR) to identify and validate differentially expressed genes and dysregulated signaling pathways.
Experimental Workflow
A typical experimental workflow for analyzing gene expression changes after this compound exposure involves several key steps, from initial cell treatment to in-depth bioinformatic analysis. This process is designed to ensure high-quality data generation and meaningful biological interpretation.
Caption: Experimental workflow for gene expression analysis.
Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density of 0.5 x 106 cells/well in a 6-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA on a silica membrane.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[1]
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth will depend on the specific research question.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using statistical packages like DESeq2 or edgeR in R.
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
qRT-PCR is a targeted approach used to validate the results obtained from RNA-Seq for a select set of genes.[2][3]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[4] This can be done using oligo(dT) primers, random primers, or a mix of both.[4]
-
Primer Design: Design gene-specific primers for the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.[5]
Data Presentation
The quantitative data generated from RNA-Seq and qRT-PCR experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| Gene A | 2.58 | 1.2e-05 | 2.1e-04 |
| Gene B | -1.75 | 3.4e-04 | 5.6e-03 |
| Gene C | 3.12 | 8.9e-07 | 1.5e-05 |
| ... | ... | ... | ... |
Table 2: qRT-PCR Validation of Selected Genes
| Gene Symbol | Relative Expression (Fold Change) | Standard Deviation |
| Gene A | 5.8 | 0.45 |
| Gene B | 0.42 | 0.08 |
| Gene C | 8.2 | 0.71 |
| ... | ... | ... |
Signaling Pathway Analysis
To understand the broader biological impact of this compound, it is crucial to analyze the identified differentially expressed genes in the context of known signaling pathways. Pathway enrichment analysis can be performed using various bioinformatics tools such as Gene Set Enrichment Analysis (GSEA) or online databases like KEGG and Reactome.
Assuming that analysis of differentially expressed genes upon this compound exposure reveals an enrichment in the PI3K-Akt signaling pathway, a key pathway in regulating cell growth, proliferation, and survival, the following diagram illustrates its core components.
Caption: The PI3K-Akt signaling pathway.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the gene expression changes induced by this compound. By combining the global transcriptomic view from RNA-Seq with the targeted validation of qRT-PCR, researchers can confidently identify and characterize the molecular pathways modulated by this compound. This information is critical for advancing our understanding of its mechanism of action and for guiding further drug development efforts.
References
- 1. emea.illumina.com [emea.illumina.com]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for Studying Apoptosis Pathways with Compound X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of this pathway is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2][3] Consequently, the modulation of apoptotic signaling pathways presents a promising therapeutic strategy for various pathologies.[4][5]
This document provides detailed application notes and protocols for utilizing Compound X, a novel small molecule modulator of apoptosis, to investigate cell death signaling pathways. These guidelines are intended for researchers and scientists in academic and industrial settings, as well as professionals in drug development, to facilitate the study of Compound X's mechanism of action and its potential as a therapeutic agent.
Putative Mechanism of Action of Compound X
While the precise molecular targets of Compound X are under investigation, preliminary studies suggest that it induces apoptosis by activating the intrinsic (mitochondrial) pathway. This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm.[4][6] Key events in this pathway include the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of a caspase cascade.[3][6][7]
The extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, can also converge with the intrinsic pathway, often through the cleavage of Bid into tBid, which then acts on the mitochondria.[2][6] It is plausible that Compound X may also influence components of the extrinsic pathway, and further investigation is warranted.
Key Experiments for Studying Compound X-Induced Apoptosis
A multi-parametric approach is recommended to comprehensively characterize the pro-apoptotic activity of Compound X. The following are key suggested experiments:
-
Cell Viability Assays: To determine the cytotoxic effects of Compound X across different cell lines and establish a dose-response relationship.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-9 for the intrinsic pathway, Caspase-8 for the extrinsic pathway).[7][11]
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[12]
-
Western Blot Analysis: To probe for changes in the expression levels of key apoptosis-regulating proteins, such as Bcl-2 family members, cytochrome c, and cleaved PARP.
Data Presentation
Table 1: Dose-Response of Compound X on Cell Viability (Example Data)
| Cell Line | Compound X IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 12.8 |
| Jurkat (T-cell Leukemia) | 2.5 |
| HCT116 (Colon Cancer) | 8.1 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Example Data)
Cells treated with 10 µM Compound X for 24 hours.
| Cell Line | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 45.3 | 35.1 | 19.6 |
| A549 | 60.2 | 25.4 | 14.4 |
| Jurkat | 20.7 | 55.8 | 23.5 |
| HCT116 | 52.9 | 30.2 | 16.9 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This protocol is a widely used method to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[8][10] Propidium Iodide (PI) is used as a vital dye to identify necrotic cells with compromised membranes.[8][9]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Compound X
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of Compound X or a vehicle control for the desired time period.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Trypsinize the cells and then neutralize the trypsin with serum-containing medium.
-
Suspension cells: Proceed directly to the next step.
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of the key executioner caspases, caspase-3 and caspase-7, using a substrate that becomes fluorescent upon cleavage.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Cell culture medium
-
Compound X
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density. Allow cells to adhere overnight. Treat cells with a serial dilution of Compound X or a vehicle control. Include a positive control (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence signal against the concentration of Compound X to determine the dose-dependent activation of caspase-3/7.
Visualizations
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Conclusion
These application notes provide a framework for investigating the pro-apoptotic effects of Compound X. By employing the described protocols and understanding the underlying signaling pathways, researchers can effectively characterize the mechanism of action of novel apoptosis-inducing agents. The quantitative data generated from these experiments will be crucial for the preclinical evaluation and further development of compounds like Compound X as potential cancer therapeutics.
References
- 1. kumc.edu [kumc.edu]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advancing anti-cancer modalities in cancer care - Bristol Myers Squibb [bms.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 12. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cellular Senescence
A Note on MS2126: Initial searches for a compound designated "this compound" for inducing cellular senescence did not yield any relevant scientific literature. The designation "MS-2126" corresponds to a form for Medicaid payment requests in institutional facilities. Therefore, this document provides detailed application notes and protocols for well-established and commonly used methods to induce cellular senescence.
Introduction to Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage, oncogene activation, oxidative stress, and telomere shortening.[1][2][3] Senescent cells are metabolically active and are characterized by distinct morphological and biochemical changes, including a flattened and enlarged morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[1][2][3] The induction of cellular senescence is a critical tool for studying aging, cancer, and other age-related diseases.
This document provides protocols for four common methods of inducing cellular senescence:
-
Doxorubicin-Induced Senescence (a form of DNA Damage-Induced Senescence)
-
Etoposide-Induced Senescence (a form of DNA Damage-Induced Senescence)
-
Ionizing Radiation-Induced Senescence
-
Oxidative Stress-Induced Senescence
Doxorubicin-Induced Senescence
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the induction of a robust senescent phenotype.
Quantitative Data Summary
| Cell Type | Doxorubicin Concentration | Incubation Time | Percentage of SA-β-gal Positive Cells | Key Senescence Markers Upregulated | Reference |
| Primary Human Fibroblasts | 250 nM | 24 hours | Not specified | p21 | [2] |
| Various Cell Lines | Varies (e.g., 100-500 nM) | 24-48 hours | >80% | p53, p21, p16INK4A | General Knowledge |
Experimental Protocol
Materials:
-
Primary human fibroblasts (or other cell type of interest)
-
Complete growth medium (e.g., D10: DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Doxorubicin hydrochloride (stock solution, e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Seed the cells at an appropriate density in a T75 flask or other culture vessel to reach approximately 70-80% confluency on the day of treatment. For primary human fibroblasts, seed 7 x 10^5 viable cells in a T75 flask.[2]
-
Allow the cells to attach and grow overnight in a cell culture incubator (37°C, 5% CO2).[2]
-
On the following day, prepare the doxorubicin working solution by diluting the stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 250 nM).[2]
-
Aspirate the old medium from the cells and replace it with the doxorubicin-containing medium.[2]
-
Incubate the cells for 24 hours in the cell culture incubator.[2]
-
After 24 hours, aspirate the doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete growth medium.
-
Continue to culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype. Change the medium every 2-3 days.
-
After the incubation period, the cells can be assessed for senescence markers.
Signaling Pathway and Workflow
Caption: Doxorubicin induces senescence via the DNA damage response pathway.
Caption: Experimental workflow for doxorubicin-induced senescence.
Etoposide-Induced Senescence
Etoposide is another topoisomerase II inhibitor that causes DNA strand breaks and is a potent inducer of cellular senescence.
Quantitative Data Summary
| Cell Type | Etoposide Concentration | Incubation Time | Percentage of SA-β-gal Positive Cells | Key Senescence Markers Upregulated | Reference |
| Mesenchymal Stromal Cells (MSCs) | 20 µM | 24 hours | Significantly increased vs. control | p16, p21, IL-6, IL-8 | [4] |
Experimental Protocol
Materials:
-
Mesenchymal stromal cells (or other cell type of interest)
-
Complete growth medium (e.g., α-MEM with 10% FBS and 1% P/S)
-
Serum-free medium (for cell cycle synchronization)
-
Etoposide (stock solution, e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Seed cells to be 80% confluent at the time of treatment.
-
Twenty-four hours before treatment, synchronize the cell cycles by replacing the complete medium with serum-free medium.[4]
-
On the day of treatment, replace the serum-free medium with complete medium containing the final concentration of etoposide (e.g., 20 µM).[4]
-
Incubate the cells with etoposide for 24 hours.[4]
-
After 24 hours, remove the etoposide-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Culture the cells for an additional 5-7 days, changing the medium every 2-3 days, to allow for the establishment of the senescent phenotype.
-
Assess the cells for markers of senescence.
Ionizing Radiation-Induced Senescence
Ionizing radiation (IR) is a classic method for inducing senescence through the generation of extensive DNA double-strand breaks.
Quantitative Data Summary
| Cell Type | Radiation Dose (Gray, Gy) | Time Post-IR for Analysis | Percentage of SA-β-gal Positive Cells | Key Senescence Markers Upregulated | Reference |
| Primary Human Fibroblasts | 10 Gy | 10 days | Not specified | Not specified | [2] |
| Various Cell Lines | 10 Gy | 7-10 days | Varies | p16INK4A, p21, p53, γ-H2AX | [3] |
| Human Cells | 15 Gy | Not specified | Not specified | Not specified | [5] |
Experimental Protocol
Materials:
-
Cells of interest in culture flasks
-
Complete growth medium
-
Gamma irradiator (e.g., Cesium-137 source)
Procedure:
-
Culture cells in T75 flasks until they are approximately 80-90% confluent.
-
Expose the cells to a single dose of 10 Gy of gamma irradiation.[2][3]
-
Immediately after irradiation, aspirate the old medium and replace it with fresh, pre-warmed complete growth medium.[2][5]
-
Incubate the cells for 7-10 days, changing the medium every 2-3 days.[2][3] During this time, monitor for morphological changes characteristic of senescence.[3]
-
After the incubation period, harvest the cells for analysis of senescence markers.
Signaling Pathway
Caption: Ionizing radiation induces senescence through the DNA damage response.
Oxidative Stress-Induced Senescence
Sublethal doses of oxidative agents like hydrogen peroxide (H2O2) can induce a premature senescence phenotype.
Quantitative Data Summary
| Cell Type | H2O2 Concentration | Incubation Time | Percentage of SA-β-gal Positive Cells | Key Senescence Markers Upregulated | Reference |
| Primary Human Fibroblasts | ~200 µM (dose-response recommended) | 2 hours | Not specified | Not specified | [2] |
| Mesenchymal Stromal Cells (MSCs) | 200 µM | 2 hours | Significantly increased vs. control | p16, p21, IL-6, IL-8 | [4] |
Experimental Protocol
Materials:
-
Primary human fibroblasts (or other cell type of interest)
-
Complete growth medium (D10)
-
Hydrogen peroxide (H2O2), 30% solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Seed 7 x 10^5 viable primary fibroblasts in a T75 flask.[2]
-
Allow cells to attach overnight in a cell culture incubator.[2]
-
Important: The optimal concentration of H2O2 is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the highest sublethal dose.[2]
-
Prepare a fresh solution of H2O2 in complete medium (e.g., ~200 µM).[2] For example, add 22.6 µL of 30% H2O2 to 11 mL of D10 medium.[2]
-
Aspirate the medium from the cells and add the H2O2-containing medium.[2]
-
Incubate for 2 hours at 37°C.[2]
-
After the incubation, remove the H2O2-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Culture the cells for 4-6 days, changing the medium every 2 days, to allow the senescent phenotype to develop.
-
Proceed with analysis of senescence markers.
Validation of Cellular Senescence
Several assays are required to confirm the induction of a senescent state.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This is the most widely used biomarker for senescent cells.
Protocol:
-
Seed cells in a 12-well or 24-well plate and induce senescence as described above.
-
Wash cells twice with PBS.[2]
-
Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS.[2]
-
Wash the cells twice with PBS.[2]
-
Prepare the fresh staining solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/mL X-gal).
-
Add the staining solution to each well, ensuring the cells are covered. Seal the plate with parafilm to prevent evaporation.[2]
-
Incubate the plate at 37°C overnight in a dry incubator (no CO2).
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells using a light microscope.
Analysis of Cell Cycle Inhibitors
Western blotting can be used to detect the upregulation of key cell cycle inhibitors.
Protocol (General):
-
Induce senescence in cells grown in 6 cm dishes.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p21, p16INK4A, and p53.[3]
-
Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Assessment of DNA Synthesis (EdU Incorporation)
This assay confirms the state of cell cycle arrest by measuring the absence of DNA synthesis.
Protocol:
-
Following senescence induction, incubate cells with 10 µM 5-ethynyl-2'-deoxyuridine (EdU) in their culture medium for 24 hours.
-
Fix and permeabilize the cells according to the manufacturer's protocol (e.g., Click-iT™ EdU Assay Kit).
-
Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive (proliferating) cells. A senescent population will have a very low percentage of EdU-positive cells.
References
- 1. Frontiers | Aging, Cellular Senescence, and Progressive Multiple Sclerosis [frontiersin.org]
- 2. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Induction and Targeting of Senescent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for MS-PROTAC
Disclaimer: Initial searches indicate that "MS2126" refers to a Medicaid-related form. The following technical support guide has been created for a hypothetical Proteolysis Targeting Chimera (PROTAC), herein named "MS-PROTAC," to address the experimental troubleshooting questions relevant to researchers in the field of targeted protein degradation.
This guide provides troubleshooting advice and experimental protocols for researchers encountering issues with MS-PROTAC not showing the expected protein degradation effect in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MS-PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A1: Several factors can lead to a lack of target protein degradation. Below is a systematic guide to troubleshooting this common issue.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of MS-PROTAC activity.
-
Compound Integrity: Ensure the MS-PROTAC is correctly synthesized, purified, and stored. Assess its stability in the cell culture medium over the experiment's time course.
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[1][2] Consider modifying the linker to improve physicochemical properties.
-
Lack of Target or E3 Ligase Engagement: The MS-PROTAC may not be binding to its intended targets within the cell.[1] This can be tested using cellular thermal shift assays (CETSA) or NanoBRET™ assays.
-
Inefficient Ternary Complex Formation: Even if the MS-PROTAC binds to the target protein and the E3 ligase individually, it may not effectively bring them together to form a stable ternary complex, which is crucial for ubiquitination.[1][3][4] Biophysical assays like TR-FRET or co-immunoprecipitation can assess ternary complex formation.
-
Incorrect E3 Ligase Choice: The recruited E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be appropriate for the target protein.[1] Consider using a different E3 ligase recruiter (e.g., switching from a VHL-based recruiter to a CRBN-based one).
-
Proteasome Inhibition: If the proteasome is inhibited or impaired in your cell line, the ubiquitinated target protein will not be degraded. This can be tested by co-treating cells with MS-PROTAC and a known proteasome inhibitor (e.g., MG132). An accumulation of the ubiquitinated target would suggest the upstream pathway is functional.
Q2: I observe target protein degradation at low concentrations of MS-PROTAC, but the effect diminishes at higher concentrations. What is happening?
A2: This phenomenon is known as the "hook effect".[1][3] It occurs at excessive concentrations where the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[1]
The Hook Effect in PROTAC Experiments
Caption: Illustration of the "hook effect" at high PROTAC concentrations.
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test MS-PROTAC over a broad concentration range (e.g., picomolar to micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[1]
Q3: How can I be sure that the observed effect is due to MS-PROTAC's mechanism and not off-target toxicity?
A3: This is a critical control experiment. You should synthesize or obtain a negative control analog of your MS-PROTAC. This control should have a modification that prevents it from binding to either the target protein or the E3 ligase. If the negative control does not induce degradation, it provides strong evidence that the degradation is due to the specific PROTAC-induced ternary complex formation.[4] Additionally, performing a rescue experiment by overexpressing the target protein can help confirm on-target activity.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Effective Concentration (DC50) | 1 nM - 1 µM | Highly dependent on the specific PROTAC, target, and cell line. |
| Maximum Degradation (Dmax) | > 80% | A Dmax below 50% may indicate suboptimal activity. |
| Time to Onset of Degradation | 2 - 24 hours | Varies based on target protein turnover rate. |
| Optimal Concentration Range | Logarithmic scale | A bell-shaped curve is indicative of the hook effect.[1] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with a serial dilution of MS-PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a negative control PROTAC if available.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with MS-PROTAC at its optimal degradation concentration, a negative control, and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluates by Western blotting for the presence of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system.
PROTAC Mechanism of Action
Caption: The mechanism of action for MS-PROTAC-mediated protein degradation.
References
Technical Support Center: Optimizing MS2126 Concentration for IC50 Determination
Issue Identified: The provided topic "MS2126" does not appear to correspond to a publicly documented chemical compound or drug candidate.
Our initial comprehensive search for "this compound" in scientific and regulatory databases has yielded results pertaining to a government form for facility admissions and discharges.[1][2][3][4] We have found no public information linking "this compound" to a chemical entity used in scientific research or drug development.
Therefore, we are unable to provide specific guidance on its mechanism of action, signaling pathways, or a tailored protocol for IC50 determination.
To assist you effectively, please verify the correct name or identifier of the compound .
In the interim, we are providing a comprehensive, generalized guide for optimizing the concentration of a novel compound for IC50 determination. This guide is designed for researchers, scientists, and drug development professionals and addresses common challenges encountered during this critical experimental phase.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the IC50 of a new compound?
A1: The initial step is to perform a preliminary range-finding experiment. This involves testing a wide range of compound concentrations (e.g., from nanomolar to high micromolar) to identify a broad window of biological activity. This will help in narrowing down the concentration range for subsequent, more detailed IC50 experiments.
Q2: How many concentrations should I use for an IC50 curve?
A2: For a robust IC50 determination, it is recommended to use a series of 8-12 concentrations. This allows for a well-defined dose-response curve, ensuring accurate calculation of the IC50 value. The concentrations should be spaced logarhythmically (e.g., using 2-fold or 3-fold dilutions) to cover the expected range of activity.[5]
Q3: My IC50 values are inconsistent between experiments. What are the common causes?
A3: Inconsistent IC50 values can stem from several factors, including:
-
Cell-based variability: Differences in cell passage number, cell seeding density, and cell health can significantly impact results.[6] It is crucial to use cells within a consistent passage range and ensure a uniform, single-cell suspension for seeding.[6]
-
Compound stability and solubility: The compound may degrade over time or precipitate at higher concentrations. Always prepare fresh dilutions for each experiment and visually inspect for any precipitation.[5][6]
-
Pipetting and dilution errors: Inaccurate pipetting can lead to significant errors in the final compound concentrations.[6] Calibrate pipettes regularly and use appropriate techniques for viscous solutions.[6]
-
Assay conditions: Variations in incubation time, temperature, and reagent concentrations can affect the outcome.[6]
Q4: My dose-response curve does not have a proper sigmoidal shape. What should I do?
A4: An incomplete or non-sigmoidal curve can occur if the concentration range is not optimal.[7] If the curve does not plateau at the top or bottom, it is difficult to accurately determine the IC50.[7] You may need to extend the concentration range in both directions. If the curve still does not fit a sigmoidal model, it could indicate complex biological responses or experimental artifacts that need further investigation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, uneven cell distribution, edge effects in the plate. | Calibrate pipettes. Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[8] |
| No inhibitory effect observed | Compound concentration is too low, compound is inactive, or the assay is not sensitive enough. | Test a higher range of concentrations. Verify the compound's identity and purity. Ensure the assay is appropriate for the expected mechanism of action. |
| 100% inhibition at all tested concentrations | Compound concentration is too high. | Perform a serial dilution to test a much lower range of concentrations. |
| Data points are scattered and do not form a clear curve | Cell clumping, compound precipitation, contamination, or issues with the detection reagent. | Ensure a single-cell suspension.[6] Check for compound solubility in the assay medium. Visually inspect cells for any signs of contamination. Ensure detection reagents are properly prepared and stored. |
| IC50 value is significantly different from published data | Different cell line, different assay conditions (e.g., incubation time, serum concentration), or different data analysis method. | Carefully review and align your experimental protocol with the published method. Standardize assay conditions within your lab.[9] |
Experimental Protocols
General Protocol for IC50 Determination using MTT Assay
This protocol provides a general framework. Optimization for specific cell lines and compounds is necessary.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
DMSO (for dissolving formazan crystals)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of compound dilutions in complete culture medium from your stock solution. A typical final concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control if available.[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][8]
-
Subtract the absorbance of the blank wells (medium only) from all other readings.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[6][10]
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value using appropriate software (e.g., GraphPad Prism, R).
-
Visualizing Experimental Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, we have provided diagrams generated using Graphviz.
Caption: A generalized workflow for determining the IC50 value of a compound.
Caption: A troubleshooting guide for inconsistent IC50 results.
References
- 1. khap.kdhe.ks.gov [khap.kdhe.ks.gov]
- 2. khap.kdhe.ks.gov [khap.kdhe.ks.gov]
- 3. portal.kmap-state-ks.us [portal.kmap-state-ks.us]
- 4. portal.kmap-state-ks.us [portal.kmap-state-ks.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
MS2126 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the allosteric Akt inhibitor, MK-2206. The information provided is intended to help users design experiments, interpret results, and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is MK-2206 and what is its primary mechanism of action?
A1: MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1] It targets all three Akt isoforms (Akt1, Akt2, and Akt3).[2][3][4] Unlike ATP-competitive inhibitors, MK-2206 binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[1] This prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) and subsequently blocks the activation of downstream signaling pathways involved in cell survival, proliferation, and growth.[2]
Q2: What are the reported IC50 values for MK-2206 against the Akt isoforms?
A2: MK-2206 exhibits high potency against Akt1 and Akt2, and is slightly less potent against Akt3. The reported half-maximal inhibitory concentrations (IC50) from in-vitro assays are summarized in the table below.
| Target | IC50 (nM) |
| Akt1 | 5 - 8 |
| Akt2 | 12 |
| Akt3 | 65 |
| (Data compiled from multiple sources)[2][3][4] |
Q3: My cells show a weaker than expected response to MK-2206. What are the possible reasons?
A3: Several factors could contribute to a reduced sensitivity to MK-2206 in your cellular model:
-
Low Akt Pathway Activation: The PI3K/Akt signaling pathway may not be significantly activated in your cell line. Cells with mutations in PTEN or PIK3CA often exhibit higher sensitivity to MK-2206.[5][6]
-
Cell Line-Specific IC50: The effective concentration of MK-2206 can vary significantly between different cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Drug Efflux: The multidrug resistance transporter ABCG2 has been reported to confer resistance to certain drugs. While MK-2206 has been shown to attenuate ABCG2-mediated resistance in some contexts, high expression of this or other efflux pumps could reduce intracellular drug concentration.[7]
-
Experimental Conditions: Ensure that the inhibitor is properly dissolved and that the final concentration in your assay is accurate. Vehicle controls (e.g., DMSO) should be included in all experiments.
Q4: How can I confirm that the observed phenotype is due to on-target Akt inhibition and not off-target effects?
A4: This is a critical question in pharmacological studies. A multi-pronged approach is recommended to validate the on-target activity of MK-2206:
-
Biochemical Confirmation: Directly assess the phosphorylation status of Akt (p-Akt S473 and p-Akt T308) and its downstream targets (e.g., p-GSK3β, p-PRAS40, p-S6) via Western Blotting. A dose-dependent decrease in the phosphorylation of these proteins upon MK-2206 treatment indicates on-target activity.[3][5]
-
Genetic Approaches: Use siRNA or shRNA to specifically knock down Akt1, Akt2, and/or Akt3. If the phenotype observed with MK-2206 treatment is recapitulated by Akt knockdown, it strongly suggests an on-target effect.[5][8]
-
Rescue Experiments: In cells where Akt has been knocked down, introduce a siRNA-resistant form of Akt. The restoration of the original phenotype would confirm that the effect of the siRNA (and by extension, MK-2206) was on-target.[9][10]
Q5: Are there any known off-targets for MK-2206? How can I test for them?
A5: MK-2206 is reported to be highly selective for Akt, with one study showing no inhibitory activity against 250 other protein kinases.[2][3] However, it is good practice to consider and experimentally address the possibility of off-target effects, especially at higher concentrations.
-
Kinome Profiling: Services like KINOMEscan™ can provide a broad assessment of an inhibitor's selectivity by screening it against a large panel of kinases.[11]
-
Phosphoproteomics: This unbiased approach can identify changes in the phosphorylation status of thousands of proteins in your cells following MK-2206 treatment, revealing any unexpected signaling pathway alterations.[12][13]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to assess direct target engagement in intact cells. It can be used to confirm that MK-2206 is binding to Akt at the concentrations used in your experiments and can also help identify potential off-target binding partners.[14][15][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | - Inconsistent cell passage number or density.- Degradation of MK-2206 stock solution.- Variation in treatment duration. | - Use cells within a consistent passage number range and ensure consistent seeding density.- Prepare fresh MK-2206 dilutions from a new stock for each experiment.- Standardize all incubation and treatment times. |
| High background in Western Blots for phospho-proteins | - Suboptimal antibody concentration.- Insufficient blocking or washing.- High basal level of Akt activation. | - Titrate primary and secondary antibodies.- Optimize blocking and washing steps.- Serum-starve cells before stimulation and treatment to reduce basal signaling. |
| Unexpected cellular toxicity | - MK-2206 concentration is too high.- Off-target effects.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration range.- Refer to Q5 for methods to investigate off-target effects.- Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cell line. |
Experimental Protocols
Western Blot Analysis of Akt Pathway Inhibition
Objective: To qualitatively and quantitatively assess the inhibition of Akt and its downstream targets by MK-2206.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treating with a dose-range of MK-2206 (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (S473), p-Akt (T308), total Akt, p-GSK3β, total GSK3β, p-S6, and total S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.
Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To determine the effect of MK-2206 on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of MK-2206 for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Kinome Profiling (Conceptual Workflow)
Objective: To assess the selectivity of MK-2206 against a broad panel of kinases.
Methodology:
-
Compound Submission: Submit MK-2206 at a specified concentration (e.g., 1 µM) to a commercial kinome profiling service (e.g., KINOMEscan™).
-
Competition Binding Assay: The service will perform a competition binding assay where MK-2206 competes with a labeled ligand for binding to a large panel of kinases.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. This data can be visualized as a dendrogram to illustrate the selectivity profile.
Visualizations
Caption: PI3K/Akt signaling pathway and the point of inhibition by MK-2206.
Caption: Experimental workflow for validating the on-target effects of MK-2206.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dynamic Adipocyte Phosphoproteome Reveals that Akt Directly Regulates mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media. While the following information is broadly applicable, it is structured to address challenges with a hypothetical hydrophobic compound, referred to as "MS2126".
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Compound precipitation in cell culture media can be caused by a variety of factors. These include the physicochemical properties of the compound itself (e.g., poor aqueous solubility), the final concentration of the compound exceeding its solubility limit, the concentration of the organic solvent (like DMSO) used to dissolve the compound, the temperature of the media, and interactions with components of the media such as salts and proteins.[1][2][3]
Q2: Can the type of cell culture media influence compound precipitation?
A2: Yes, the composition of the cell culture media can significantly impact compound solubility. Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with the compound and lead to precipitation.[3][4] For instance, media with higher salt concentrations can sometimes reduce the solubility of hydrophobic compounds.
Q3: Is it advisable to filter the media to remove the precipitate?
A3: Filtering the media after a precipitate has formed is generally not recommended. The precipitate is the compound of interest, and removing it will lower the effective concentration of the compound in your experiment in an unquantifiable way, leading to unreliable and irreproducible results.[3] It is always better to address the root cause of the precipitation.
Q4: How does serum in the media affect the solubility of compounds?
A4: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution.[3] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds dissolved in a water-miscible organic solvent like DMSO. It occurs when the compound is rapidly transferred to the aqueous environment of the cell culture media where it is poorly soluble.[3]
Below is a table summarizing potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids in the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO.[3] |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.[3][5]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The pH of the media can change during incubation due to cellular metabolism. For some compounds, a change in pH can significantly alter their solubility. | Ensure the media is adequately buffered. Consider using a medium with a more robust buffering system, such as one containing HEPES, especially if the cell culture generates a lot of acidic byproducts. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3][4] | If possible, try a different basal media formulation to see if the precipitation is media-dependent. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[3] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound.[3][5] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
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Determine the appropriate solvent: Based on the physicochemical properties of this compound, select a suitable water-miscible organic solvent. DMSO is a common choice for hydrophobic compounds.
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Weigh the compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
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Dissolve the compound: Add the appropriate volume of the selected solvent to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
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Ensure complete dissolution: Vortex the solution vigorously and, if necessary, gently warm it in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
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Sterile filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Media
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Prepare a serial dilution of the this compound stock solution: In a series of sterile microcentrifuge tubes, perform a serial dilution of your concentrated this compound stock solution with the same organic solvent (e.g., DMSO) to create a range of concentrations.
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Add diluted compound to media: In separate sterile tubes, add a small, consistent volume (e.g., 1 µL) of each diluted this compound stock solution to a larger volume (e.g., 1 mL) of pre-warmed (37°C) cell culture media. This will create a range of final this compound concentrations in the media.
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Incubate and observe: Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
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Visual inspection: Visually inspect the tubes for any signs of precipitation immediately after adding the compound and at regular intervals (e.g., 1, 4, and 24 hours).
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Determine the maximum soluble concentration: The highest concentration of this compound that remains clear without any visible precipitate is the maximum soluble concentration under those conditions. It is recommended to use a working concentration at or below this level in your experiments.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MS2126 Instability in Solution
Welcome to the technical support center for MS2126. This resource is designed for researchers, scientists, and drug development professionals to address common stability and handling issues encountered when working with the p53/CREBBP inhibitor, this compound (also known as 1-Acetyl-1,2,3,4-tetrahydroquinaldine).
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. Here are several steps to troubleshoot this problem:
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Lower the Final Concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try preparing a more dilute solution.
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Optimize Co-solvent Concentration: While it's crucial to minimize the concentration of organic solvents like DMSO in your final assay to avoid off-target effects, a slightly higher percentage may be necessary to maintain this compound solubility. Most cell lines can tolerate up to 0.5% DMSO, but it is critical to include a vehicle control with the same final DMSO concentration in your experiments.
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Adjust Buffer pH: The solubility of this compound may be pH-dependent. Experiment with different pH values for your aqueous buffer to find the optimal range for solubility.
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Fresh Dilutions: Do not use a solution that has precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.
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Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
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Storage Conditions: Store the solid compound and DMSO stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). To prevent degradation from light, store in a dark, dry place.
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Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
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Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can dilute your stock solution over time. Use fresh, anhydrous DMSO for preparing your stock and minimize the time the vial is open to the atmosphere.
Q3: I am observing inconsistent results in my experiments using this compound. Could this be due to compound instability?
A3: Inconsistent experimental outcomes are often a sign of compound degradation. Here’s how you can investigate and mitigate this:
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Perform a Time-Course Experiment: To check for degradation in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in inhibitory activity over time suggests instability.
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Use Freshly Prepared Solutions: As a general rule, always prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.
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Vehicle Controls: Always include a vehicle (e.g., DMSO) control in your experiments to ensure that the observed effects are due to this compound and not the solvent.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
This is one of the most common challenges when working with hydrophobic small molecules.
| Possible Cause | Recommended Solution |
| Concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. |
| Insufficient co-solvent. | Increase the final DMSO concentration slightly (up to 0.5%), ensuring a vehicle control is used. |
| Suboptimal pH of the buffer. | Test a range of pH values for your aqueous buffer to identify the optimal pH for this compound solubility. |
Issue 2: Compound Degradation
Degradation of this compound can lead to a loss of inhibitory activity and inconsistent results.
| Possible Cause | Recommended Solution |
| Improper storage of stock solutions. | Store stock solutions at -20°C in small, single-use aliquots in a dark, dry place. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions to minimize the number of times the main stock is thawed. |
| Instability in aqueous assay buffer over time. | Prepare fresh working solutions immediately before each experiment. Perform a time-course experiment to assess stability in your specific assay conditions. |
| Contamination of DMSO with water. | Use high-purity, anhydrous DMSO to prepare stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound solid compound
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 189.25 g/mol ), dissolve 1.8925 mg of the compound in 1 mL of DMSO.
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Vortex the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes for single use.
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Store the aliquots at -20°C for long-term storage.
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Protocol 2: Preparation of Working Solutions for Cell-Based Assays
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Materials:
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10 mM this compound stock solution in DMSO
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Sterile aqueous buffer or cell culture medium
-
-
Procedure:
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
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Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally below 0.5%) and is consistent across all experimental conditions, including the vehicle control.
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Use the freshly prepared working solutions immediately.
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Visualizations
Caption: Inhibition of the p53-CREBBP interaction by this compound.
Caption: A typical experimental workflow for using this compound.
Technical Support Center: Enhancing In-Vivo Efficacy of MS-2126
Disclaimer: The small molecule inhibitor "MS-2126" as a specific therapeutic agent could not be definitively identified in publicly available scientific literature. The following technical support guide has been constructed based on a hypothetical scenario where MS-2126 is a novel inhibitor of "Kinase X," a key component of the "Growth Factor Y (GFY)" signaling pathway . The principles, troubleshooting strategies, and experimental protocols described are based on established methodologies for in-vivo studies of small molecule kinase inhibitors and are intended to serve as a general guide for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MS-2126?
A1: MS-2126 is a potent and selective small molecule inhibitor of Kinase X. Kinase X is a serine/threonine kinase that acts as a downstream effector of the Growth Factor Y (GFY) receptor. Upon binding of GFY to its receptor, a signaling cascade is initiated, leading to the activation of Kinase X. Activated Kinase X then phosphorylates and activates downstream transcription factors, promoting cell proliferation, survival, and angiogenesis. By inhibiting Kinase X, MS-2126 aims to block these pro-tumorigenic signals.
Q2: I am observing limited tumor growth inhibition in my mouse xenograft model despite good in-vitro potency of MS-2126. What are the potential reasons?
A2: Several factors can contribute to a discrepancy between in-vitro potency and in-vivo efficacy. These include:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a short half-life, resulting in insufficient drug exposure at the tumor site.
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Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to maintain a therapeutic concentration of MS-2126 in the plasma and tumor tissue.
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Drug Metabolism: The compound may be rapidly metabolized in the liver or other tissues into inactive forms.
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Low Tumor Penetration: MS-2126 may not efficiently penetrate the tumor tissue to reach its target, Kinase X.
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Activation of Alternative Signaling Pathways: The tumor cells may develop resistance by upregulating compensatory signaling pathways that bypass the need for Kinase X.
Q3: How can I assess the pharmacokinetic properties of MS-2126 in my animal model?
A3: A standard pharmacokinetic study is recommended. This typically involves administering a single dose of MS-2126 to a cohort of animals and then collecting blood samples at various time points. The concentration of MS-2126 in the plasma is then measured using a validated analytical method, such as LC-MS/MS. This data will allow you to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Q4: What are the recommended starting doses and administration routes for in-vivo efficacy studies with MS-2126?
A4: The optimal dose and route will depend on the specific animal model and the PK profile of MS-2126. As a starting point, a dose-ranging study is advised. Based on in-vitro IC50 values and initial PK data, you can select a range of 3-4 doses to test for tolerability and efficacy. Common administration routes for small molecule inhibitors in preclinical models include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice of route should be guided by the compound's solubility, stability, and desired exposure profile.
Troubleshooting Guides
Issue 1: High inter-animal variability in tumor response to MS-2126 treatment.
| Potential Cause | Troubleshooting Step |
| Inconsistent drug formulation | Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing if necessary. |
| Inaccurate dosing | Calibrate all dosing equipment. Ensure consistent administration technique (e.g., depth of gavage needle). |
| Variability in tumor implantation | Use a consistent number of cells for implantation and ensure the injection site is the same for all animals. |
| Differences in animal health | Monitor animal health closely. Exclude animals that show signs of illness unrelated to the tumor or treatment. |
Issue 2: Signs of toxicity (e.g., weight loss, lethargy) in the treatment group.
| Potential Cause | Troubleshooting Step |
| The dose is too high | Reduce the dose or the frequency of administration. |
| Off-target effects of MS-2126 | Conduct in-vitro kinase profiling to assess the selectivity of MS-2126. |
| Formulation-related toxicity | Test the vehicle alone as a control group to rule out toxicity from the formulation components. |
Issue 3: Tumor regrowth after an initial response to MS-2126.
| Potential Cause | Troubleshooting Step |
| Development of acquired resistance | Collect tumor samples at the end of the study for molecular analysis (e.g., sequencing of Kinase X to check for mutations, western blotting to assess pathway activation). |
| Insufficient drug exposure over time | Consider a more frequent dosing schedule or a different formulation to prolong exposure. |
| Activation of bypass signaling pathways | Investigate the activation of parallel pathways (e.g., PI3K/Akt, MAPK) in resistant tumors. Consider combination therapy. |
Experimental Protocols
Protocol 1: Mouse Xenograft Efficacy Study
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Cell Culture: Culture the desired cancer cell line (e.g., one with a known GFY-Kinase X pathway dependency) under standard conditions.
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Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID).
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Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
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Treatment Administration:
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Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose in water) according to the planned dosing schedule.
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MS-2126 Treatment Groups: Administer MS-2126 at the desired doses and schedule (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg daily by oral gavage).
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Data Collection: Continue to monitor tumor volume and body weight every 2-3 days.
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Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
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Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
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Sample Collection: Collect tumor tissue from a satellite group of animals at various time points after the final dose of MS-2126 (e.g., 2, 8, and 24 hours).
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Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
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Western Blotting:
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Separate 20-30 µg of protein from each lysate by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane and then probe with primary antibodies against p-Kinase X (the phosphorylated, active form), total Kinase X, and a downstream marker of pathway activity. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
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Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
Quantitative Data Summary
Table 1: In-Vivo Efficacy of MS-2126 in a Lung Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| MS-2126 | 25 | 875 ± 120 | 30% |
| MS-2126 | 50 | 450 ± 95 | 64% |
| MS-2126 | 100 | 200 ± 60 | 84% |
Table 2: Key Pharmacokinetic Parameters of MS-2126 in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| 50 | 1200 | 2 | 8500 | 6.5 |
Visualizations
Caption: The GFY-Kinase X signaling pathway and the inhibitory action of MS-2126.
Caption: A typical workflow for a mouse xenograft efficacy study.
Technical Support Center: Interpreting Unexpected Results with MS2126
For researchers, scientists, and drug development professionals utilizing MS2126, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. This resource aims to help interpret unexpected results and provide guidance on best practices for using this compound.
Understanding this compound
This compound is a small molecule inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP).[1] CREBBP is a transcriptional co-activator that plays a crucial role in regulating gene expression by acetylating histones and other transcription factors, including p53.[2][3][4][5] The interaction between p53 and CREBBP is critical for p53-mediated transcriptional activation of target genes involved in cell cycle arrest and apoptosis.[1][6][7][8] By inhibiting this interaction, this compound can modulate the transcriptional activity of p53.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the interaction between p53 and CREBBP.[1] CREBBP is a histone acetyltransferase that acetylates p53, a post-translational modification essential for its activation and transcriptional co-activator function.[7][9][10] By blocking the p53-CREBBP interaction, this compound is expected to reduce p53 acetylation and subsequently inhibit the transcription of p53 target genes.
Q2: What are the expected downstream effects of this compound treatment in cancer cells with wild-type p53?
A2: In cancer cells with wild-type p53, inhibition of the p53-CREBBP interaction by this compound is expected to lead to a decrease in the expression of p53 target genes that are involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., BAX, PUMA). This could potentially lead to a reduction in cell death and an increase in cell proliferation, depending on the cellular context and the dependence of the cells on p53-mediated tumor suppression.
Q3: I am not observing the expected decrease in p53 target gene expression after this compound treatment. What could be the reason?
A3: There are several potential reasons for this observation:
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Cell Line Specificity: The cellular context is crucial. The effect of inhibiting the p53-CREBBP interaction can vary between different cell lines due to variations in their genetic background, the status of other signaling pathways, and the expression levels of p53 and CREBBP.
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Compensatory Mechanisms: Cells may have redundant or compensatory mechanisms for p53 activation that are independent of CREBBP.
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Drug Concentration and Incubation Time: The concentration of this compound and the duration of treatment may not be optimal for the specific cell line being used. A dose-response and time-course experiment is recommended to determine the optimal conditions.
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Experimental Protocol: Ensure that the experimental protocol, including cell handling, drug preparation, and downstream analysis, is optimized and consistently followed.
Q4: I am observing significant off-target effects. What are the known off-target activities of this compound?
A4: While specific off-target data for this compound is limited in the public domain, it is important to consider that many small molecule inhibitors can have off-target effects. For compounds with a similar chemical scaffold, potential off-target activities could include interactions with other proteins that have similar binding pockets. It is recommended to perform control experiments, such as using a structurally related but inactive compound, to distinguish between on-target and off-target effects.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No effect on cell viability in a p53 wild-type cancer cell line. | 1. Suboptimal drug concentration or incubation time.2. Cell line is not dependent on the p53-CREBBP pathway for survival.3. Insufficient drug uptake or rapid metabolism. | 1. Perform a dose-response (e.g., 0.1 to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment.2. Test a panel of different cancer cell lines with known p53 status.3. Verify drug uptake and stability in your experimental system if possible. |
| Increased expression of some p53 target genes. | 1. Complex regulatory feedback loops in the p53 pathway.2. Off-target effects of this compound on other signaling pathways that indirectly influence p53 target genes. | 1. Analyze the expression of a broader range of p53 target genes.2. Investigate the activation status of other relevant signaling pathways (e.g., MAPK, NF-κB). |
| High level of cytotoxicity in a p53-null cell line. | 1. Off-target cytotoxic effects of this compound.2. p53-independent mechanisms of action. | 1. Use a structurally related inactive control compound to confirm off-target effects.2. Investigate other potential cellular targets of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Inconsistent drug preparation or storage.3. Technical variability in downstream assays. | 1. Standardize cell culture protocols.2. Prepare fresh drug solutions for each experiment and store the stock solution according to the manufacturer's recommendations.3. Include appropriate positive and negative controls in all assays. |
Experimental Protocols
General Cell Culture and Treatment with this compound
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Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting or qPCR) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
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Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
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Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting, or qPCR.
Signaling Pathways and Experimental Workflows
p53-CREBBP Signaling Pathway
The following diagram illustrates the central role of the p53-CREBBP interaction in mediating the transcriptional activation of p53 target genes.
References
- 1. p53 Recruitment of CREB Binding Protein Mediated through Phosphorylated CREB: a Novel Pathway of Tumor Suppressor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. CREBBP and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 4. CREBBP gene: MedlinePlus Genetics [medlineplus.gov]
- 5. CREB-binding protein - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. p300/CBP‐mediated p53 acetylation is commonly induced by p53‐activating agents and inhibited by MDM2 | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Technical Support Center: ST1926 Toxicity and Cell Viability Assays
Important Note: The initial query for "MS2126" did not yield sufficient public data for a comprehensive technical support guide. However, it is highly probable that this was a typographical error for "ST1926," a well-documented synthetic retinoid with significant research available regarding its anti-tumor properties and use in cell viability assays. Therefore, this guide focuses on ST1926 to provide a detailed and useful resource for researchers. A compound with the identifier this compound (CAS 16078-42-5) is listed by some chemical suppliers as a p53/CREBBP interaction inhibitor, but peer-reviewed data on its biological effects and associated assays are scarce.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ST1926 in toxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is ST1926 and what is its mechanism of action?
ST1926 is a synthetic retinoid, specifically an adamantyl retinoid, that has demonstrated potent anti-tumor activities in various cancer models. Unlike traditional retinoids that act through retinoic acid receptors (RARs), ST1926's primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. It has been shown to inhibit DNA polymerase α (POLA1), a key enzyme in DNA replication, which contributes to its cytotoxic effects. This activity is often independent of the p53 tumor suppressor status of the cancer cells.
Q2: Which cell viability assays are most suitable for evaluating the effects of ST1926?
Several cell viability assays can be used to assess the cytotoxicity of ST1926. The choice of assay depends on the specific research question and the cell type being studied. Commonly used assays include:
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MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used to determine the IC50 (half-maximal inhibitory concentration) of ST1926.
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ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells. They are known for their high sensitivity.
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Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death induced by ST1926.
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Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method to quantify total cell number.
Q3: What is a typical IC50 value for ST1926 in cancer cell lines?
The IC50 value of ST1926 can vary significantly depending on the cancer cell line and the duration of treatment. For example, in some neuroblastoma cell lines, the IC50 values have been reported to be in the range of 0.1 to 0.5 µM after 72 hours of treatment. It is crucial to determine the IC50 empirically for each specific cell line and experimental condition.
Troubleshooting Guides
Troubleshooting Inconsistent MTT/XTT Assay Results
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Incomplete dissolution of formazan crystals | Ensure complete mixing after adding the solubilization buffer (e.g., DMSO). Incubate for a sufficient time to allow for full dissolution. | |
| Low signal or no dose-dependent effect | Cell density is too low or too high | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. |
| ST1926 precipitation at high concentrations | Visually inspect the media for any precipitate after adding ST1926. Prepare fresh stock solutions and ensure the final DMSO concentration is low (typically <0.5%). | |
| Insufficient incubation time with ST1926 or MTT/XTT reagent | Optimize the incubation times for both the drug treatment and the assay reagent. | |
| High background in cell-free wells | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| Direct reduction of MTT/XTT by ST1926 | Perform a cell-free control experiment by adding ST1926 to media with the assay reagent to check for direct chemical reduction. |
Troubleshooting ATP-Based Assay Issues
| Problem | Possible Cause | Suggested Solution |
| Low luminescent signal | Low cell number | Increase the number of cells seeded per well. |
| Inefficient cell lysis | Ensure the lysis buffer is compatible with your cells and that the incubation time is sufficient for complete lysis. | |
| ATP degradation | Work quickly and keep samples on ice if possible. Use an assay kit with ATPase inhibitors. | |
| Signal quenching or enhancement | Interference of ST1926 with luciferase | Run a control with a known amount of ATP and different concentrations of ST1926 to check for interference. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ST1926 (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Reading: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Treat cells with ST1926 at the desired concentrations and for the appropriate time in a suitable culture plate.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | IC50 (µM) |
| Neuroblastoma (SK-N-DZ) | MTT | 72 hours | ~0.2 |
| Colorectal Cancer (HCT116) | MTT | 72 hours | ~0.5 |
| Breast Cancer (MCF-7) | MTT | 72 hours | ~1.0 |
| Note: These values are approximate and should be determined experimentally for specific conditions. |
Visualizations
Technical Support Center: Stability of Compounds in DMSO
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of chemical compounds dissolved in Dimethyl Sulfoxide (DMSO), a common solvent in drug discovery and development. While specific data for MS2126 is not publicly available, this guide offers best practices and troubleshooting advice applicable to a wide range of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing compounds dissolved in DMSO?
A1: For optimal long-term stability, it is recommended to store compound solutions in DMSO at low temperatures, typically -20°C or -80°C. Storage in a dry environment is also crucial as water can impact compound stability.[1][2] Studies have shown that most compounds remain stable under these conditions for extended periods.
Q2: How does water content affect the stability of compounds in DMSO?
A2: Water can be a significant factor in compound degradation in DMSO solutions.[1][2] Some compounds may be susceptible to hydrolysis, and the presence of water can facilitate this process. One study found that for a collection of diverse compounds, water was a more significant contributor to compound loss than oxygen.[1][2] However, another study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for up to two years at 4°C.[3] The effect of water is compound-specific and should be evaluated empirically if hydrolysis is a concern.
Q3: Do freeze-thaw cycles affect the stability of compounds in DMSO?
A3: Repeated freeze-thaw cycles can potentially impact the stability of some compounds. However, a study involving 11 freeze-thaw cycles (from -15°C to 25°C) showed no significant loss for a set of diverse compounds.[1][2] To minimize potential degradation, it is advisable to aliquot stock solutions into smaller, single-use volumes to avoid repeated cycling of the entire stock.
Q4: What is the expected shelf-life of DMSO itself?
A4: When stored properly at room temperature and protected from moisture, high-purity DMSO has a shelf-life of at least two years. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is essential to keep containers tightly sealed.
Q5: Can DMSO itself degrade, and could this affect my compound?
A5: While DMSO is a stable solvent under normal storage conditions, it can degrade under certain circumstances, such as exposure to high temperatures, strong acids or bases, or oxidizing agents.[4][5][6] Degradation products of DMSO are generally not reactive towards dissolved compounds under typical storage conditions. However, it is good practice to use high-purity, anhydrous DMSO to minimize any potential for solvent-related issues.
Troubleshooting Guides
Problem: I suspect my compound is degrading in the DMSO stock solution.
-
Possible Cause: The compound may be inherently unstable in DMSO, susceptible to hydrolysis, or sensitive to light or temperature.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared solution with the stored stock.
-
Evaluate Storage Conditions: Ensure the stock solution has been consistently stored at the recommended temperature and protected from light.
-
Assess Water Content: Consider if the DMSO used was anhydrous and if the storage container was properly sealed to prevent moisture absorption.
-
Consider Aliquoting: If not already done, prepare new aliquots of the stock solution to avoid multiple freeze-thaw cycles.
-
Perform a Stability Study: Conduct a systematic stability study by storing aliquots at different temperatures and for varying durations to determine the optimal storage conditions for your specific compound.
-
Problem: I am observing inconsistent results in my experiments using a DMSO stock solution.
-
Possible Cause: In addition to compound degradation, inconsistent results can arise from issues with solution homogeneity after thawing or inaccurate pipetting of the viscous DMSO solution.
-
Troubleshooting Steps:
-
Ensure Homogeneity: After thawing a frozen DMSO stock, ensure the solution is completely homogenous by vortexing or gentle agitation before use.[1][2]
-
Pipetting Technique: Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing of viscous DMSO solutions.
-
Verify Concentration: If possible, re-confirm the concentration of the stock solution using a suitable analytical method.
-
Experimental Protocols
Protocol: Assessing Compound Stability in DMSO
This protocol outlines a general procedure to evaluate the stability of a compound in a DMSO solution over time.
-
Materials:
-
Compound of interest
-
High-purity, anhydrous DMSO
-
Analytical vials (e.g., amber glass or polypropylene)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a stock solution of the compound in DMSO at the desired concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into multiple analytical vials.
-
Analyze an initial aliquot (T=0) to determine the starting purity and concentration.
-
Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and ensure it is thoroughly mixed.
-
Analyze the aliquot using the same analytical method as the T=0 sample.
-
Compare the purity and concentration of the stored samples to the T=0 sample to determine the extent of degradation.
-
Data Presentation
Table 1: Summary of General Compound Stability in DMSO from Literature
| Storage Condition | Duration | Observation | Citation |
| 40°C | 15 weeks | Most compounds were stable. | [1][2] |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [2] |
| -15°C to 25°C | 11 cycles | No significant compound loss after freeze-thaw cycles. | [1][2] |
| 4°C (in DMSO/water 90/10) | 2 years | 85% of compounds were stable. | [3] |
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Factors influencing compound stability in DMSO.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating MS2126 target engagement in cells
Unraveling the p53 Inhibitor Landscape: A Comparative Analysis
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its inactivation, often through mutation or overexpression of its negative regulators, is a hallmark of a vast number of human cancers. Consequently, the restoration of p53 function through targeted inhibitors represents a promising therapeutic strategy. While a direct comparison with "MS2126" is not feasible due to the absence of publicly available scientific literature identifying it as a p53 inhibitor, this guide will provide a comprehensive overview of prominent p53 inhibitors, their mechanisms of action, and the experimental data supporting their development.
Strategies for p53 Reactivation
The approaches to reactivate p53 can be broadly categorized into two main strategies:
-
Reactivation of Mutant p53: A significant portion of p53-related cancers harbor missense mutations that lead to a conformationally unstable and inactive protein. Small molecules have been developed to bind to these mutant forms and restore their wild-type conformation and function.
-
Inhibition of p53 Negative Regulators: In many tumors with wild-type p53, the protein is kept inactive by its natural negative regulators, primarily MDM2 and MDMX. Inhibitors that disrupt the interaction between p53 and these proteins can lead to the stabilization and activation of p53.
Key p53 Inhibitors in Development
Several small molecules targeting these pathways have shown promise in preclinical and clinical studies. Below is a comparison of some of the leading candidates.
| Inhibitor | Target | Mechanism of Action | Development Stage |
| APR-246 (Eprenetapopt) | Mutant p53 | Covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation of its tumor-suppressive functions.[1] | Phase III Clinical Trials[1] |
| COTI-2 | Mutant p53 | Acts as a zinc chelator, influencing p53 folding and function. It is proposed to induce refolding of mutant p53 to a wild-type conformation. | Preclinical |
| Nutlins (e.g., RG7112, RG7388) | MDM2 | Small molecule inhibitors that bind to the p53-binding pocket of MDM2, preventing the degradation of p53 and leading to its accumulation and activation. | Clinical Trials |
| Idasanutlin | MDM2 | A potent and selective MDM2 inhibitor that blocks the p53-MDM2 interaction. | Clinical Trials |
| Milademetan (DS-3032b) | MDM2 | An oral MDM2 inhibitor that has shown activity in solid tumors and hematological malignancies. | Clinical Trials |
| ALRN-6924 | MDM2/MDMX | A "stapled" peptide that dually inhibits both MDM2 and MDMX, leading to p53 activation. | Clinical Trials |
Signaling Pathways and Experimental Workflows
The reactivation of p53 triggers a cascade of downstream events, ultimately leading to cell cycle arrest, apoptosis, or senescence. The specific outcome is context-dependent, influenced by the cell type and the nature of the cellular stress.
p53 Signaling Pathway
Caption: Simplified p53 signaling pathway and points of intervention by inhibitors.
Experimental Workflow for Evaluating p53 Inhibitors
Caption: General experimental workflow for the preclinical evaluation of p53 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of p53 inhibitors. Below are outlines of common methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells with known p53 status (wild-type, mutant, or null) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the p53 inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for p53 and p21
-
Cell Lysis: Treat cells with the p53 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The field of p53-targeted cancer therapy is rapidly evolving, with a diverse array of inhibitors progressing through preclinical and clinical development. While a direct comparison involving "this compound" is not possible at this time, the existing landscape of mutant p53 reactivators and MDM2/MDMX inhibitors provides a strong foundation for future research and therapeutic innovation. The continued investigation of these and novel compounds, supported by robust experimental data and a deep understanding of the underlying biological pathways, holds the key to unlocking the full therapeutic potential of targeting the p53 network in cancer.
References
Unveiling the Activity of a Key p53-CREBBP Interaction Inhibitor: A Comprehensive Profile of MS2126 (NSC-71584)
For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of MS2126, also known as NSC-71584, a small molecule inhibitor of the critical protein-protein interaction between the tumor suppressor p53 and the transcriptional coactivator CREB-binding protein (CREBBP). Notably, this compound and NSC-71584 are synonyms for the same chemical entity, 1-Acetyl-1,2,3,4-tetrahydro-quinaldine.
This document will serve as a comprehensive profile of this compound, detailing its mechanism of action, the signaling pathway it modulates, and outlining the experimental approaches used to characterize such inhibitors. While direct comparative data between "this compound and NSC-71584" is not applicable due to their identical nature, this guide will provide a thorough understanding of the compound's role as a chemical probe and potential therapeutic agent.
Compound Identification
| Identifier | Value |
| Primary Name | This compound |
| Synonym | NSC-71584 |
| IUPAC Name | 1-Acetyl-1,2,3,4-tetrahydro-quinaldine |
| CAS Number | 16078-42-5 |
| Mechanism of Action | Inhibitor of the p53-CREBBP interaction |
Mechanism of Action and Signaling Pathway
This compound (NSC-71584) functions by disrupting the interaction between the tumor suppressor protein p53 and the CREB-binding protein (CREBBP), also known as CBP. This interaction is a crucial node in the regulation of p53-dependent gene transcription, which plays a central role in cellular responses to stress, including DNA damage, and is vital for preventing tumorigenesis.
The p53 protein is a transcription factor that, upon activation by cellular stress, binds to specific DNA sequences to regulate the expression of genes involved in cell cycle arrest, apoptosis (programmed cell death), and DNA repair. For p53 to efficiently activate transcription, it requires the recruitment of coactivator proteins, such as CREBBP and its close homolog p300. These coactivators possess histone acetyltransferase (HAT) activity, which modifies chromatin structure to make it more accessible for transcription.
The interaction between p53 and CREBBP is a complex and highly regulated process. The N-terminal transactivation domain (TAD) of p53 interacts with several domains of CREBBP. By inhibiting this interaction, this compound can prevent the recruitment of CREBBP to p53-target promoters, thereby attenuating the transcriptional activation of p53-responsive genes. This can have significant implications in various cellular contexts, particularly in cancer cells where the p53 pathway is often dysregulated.
Below is a diagram illustrating the p53-CREBBP signaling pathway and the point of inhibition by this compound.
Experimental Data
Currently, publicly available, peer-reviewed experimental data quantifying the specific inhibitory activity of this compound (NSC-71584) on the p53-CREBBP interaction (e.g., IC50 values) is limited. Chemical vendors list it as a p53-CREBBP interaction inhibitor, suggesting that such data likely exists in proprietary or early-stage research.
The characterization of such an inhibitor would typically involve a series of biochemical and cell-based assays. Below is a summary of the types of quantitative data that would be generated.
Table 1: Representative Quantitative Data for a p53-CREBBP Inhibitor
| Assay Type | Parameter | Typical Value Range | Purpose |
| Biochemical Assay | IC50 (Half-maximal inhibitory concentration) | nM to µM | To determine the concentration of the inhibitor required to block 50% of the p53-CREBBP binding in a purified system. |
| Cell-Based Assay | EC50 (Half-maximal effective concentration) | µM | To measure the concentration of the inhibitor required to achieve 50% of its maximal effect in a cellular context (e.g., inhibition of p53-dependent gene expression). |
| Cell Viability Assay | GI50 (50% growth inhibition) | µM | To assess the effect of the inhibitor on cell proliferation. |
| Target Engagement Assay | KD (Dissociation constant) | nM to µM | To quantify the binding affinity of the inhibitor to its target (either p53 or CREBBP). |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the activity of a p53-CREBBP inhibitor like this compound.
Biochemical Assay: AlphaScreen™ to Measure p53-CREBBP Interaction
This assay is a common high-throughput method to quantify protein-protein interactions.
Objective: To determine the in vitro IC50 value of this compound for the inhibition of the p53-CREBBP interaction.
Materials:
-
Recombinant human p53 protein (full-length or transactivation domain) tagged with a biotin moiety.
-
Recombinant human CREBBP protein (relevant interaction domain, e.g., TAZ1, TAZ2, or KIX) tagged with a GST moiety.
-
Streptavidin-coated Donor beads.
-
Anti-GST-conjugated Acceptor beads.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
This compound (NSC-71584) serially diluted in DMSO.
-
384-well microplates.
Procedure:
-
Prepare a reaction mixture containing the biotinylated p53 protein and the GST-tagged CREBBP domain in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate at room temperature for 1 hour to allow for protein-protein interaction and inhibitor binding.
-
Add the Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads to the wells.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the p53-CREBBP interaction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: p53-Dependent Reporter Gene Assay
This assay measures the effect of the inhibitor on the transcriptional activity of p53 in a cellular environment.
Objective: To determine the EC50 value of this compound for the inhibition of p53-dependent transcription.
Materials:
-
A human cell line with wild-type p53 (e.g., HCT116, U2OS).
-
A reporter plasmid containing a p53-responsive element (e.g., from the p21 or BAX promoter) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
DNA-damaging agent to activate p53 (e.g., doxorubicin, etoposide).
-
This compound (NSC-71584) serially diluted in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the p53-reporter plasmid and the normalization plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO.
-
After a pre-incubation period (e.g., 1-2 hours), treat the cells with a DNA-damaging agent to induce p53 activity.
-
Incubate the cells for an appropriate time (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of p53-dependent transcription for each concentration of this compound relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
Navigating the p53 Pathway: A Comparative Guide to MS2126 and Other Modulators
For researchers, scientists, and drug development professionals, the tumor suppressor protein p53 stands as a critical target in oncology. Its pathway, when dysregulated, is a hallmark of many cancers. A growing arsenal of small molecules aims to restore p53 function, each with a unique mechanism of action. This guide provides a comparative overview of MS2126, a novel CBP/EP300 bromodomain inhibitor, alongside established p53 activators—the MDM2 inhibitor Nutlin-3a and the mutant p53 reactivator PRIMA-1 (APR-246). We present a synthesis of experimental data to objectively compare their performance and provide detailed methodologies for key validation experiments.
The tumor suppressor p53 is a transcription factor that plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] Its activity is tightly regulated, and its inactivation is a common event in tumorigenesis.[2] Therapeutic strategies to reactivate p53 have focused on different nodes within its signaling pathway. This guide delves into three distinct approaches: inhibition of the p53-MDM2 interaction, restoration of function to mutant p53, and the novel approach of targeting p53 coactivator binding.
This compound: A Novel Approach Targeting the p53 Coactivator
Recent discoveries have identified this compound as a small molecule inhibitor of the bromodomain of the transcriptional coactivators CBP and EP300.[3][4] Acetylation of p53, particularly at lysine 382 (KAc382), is a crucial post-translational modification for its activation. This acetylated lysine is recognized and bound by the bromodomain of CBP/EP300, a necessary step for the recruitment of the transcriptional machinery and subsequent expression of p53 target genes like CDKN1A (p21).[5][6] this compound disrupts this interaction, thereby suppressing the p53 transcriptional response to DNA damage.[5] This mechanism presents a unique strategy for modulating p53 activity, distinct from direct MDM2 inhibition.
Comparative Analysis of p53 Pathway Modulators
To provide a clear comparison, we have summarized the quantitative data for this compound and two well-characterized p53 pathway modulators: Nutlin-3a and PRIMA-1/APR-246. Nutlin-3a is a potent and selective inhibitor of the MDM2-p53 interaction, preventing p53 degradation and leading to its activation in wild-type p53 cells.[3][7] PRIMA-1 and its more potent analog, APR-246, have been shown to restore the wild-type conformation and function to various mutant forms of p53, inducing apoptosis in cancer cells harboring these mutations.[1][8]
| Compound Class | Representative Compound | Mechanism of Action | Target | Quantitative Metric | Value | Cell Line/System |
| CBP/EP300 Bromodomain Inhibitor | This compound | Inhibits interaction between CBP/EP300 bromodomain and acetylated p53.[5][6] | CBP/EP300 Bromodomain | - | - | - |
| MDM2 Inhibitor | Nutlin-3a | Disrupts the MDM2-p53 interaction, preventing p53 degradation.[3][7] | MDM2 | IC50 (MDM2-p53 Interaction) | 90 nM[8] | in vitro |
| Ki (MDM2 Binding) | 150 nM[7] | Fluorescence Polarization | ||||
| Cellular IC50 (Apoptosis) | 2.00 ± 0.09 µM[7] | HCT-116 (p53 wt) | ||||
| Cellular IC50 (Viability) | 28.03 ± 6.66 µM[9] | HCT116 (p53 wt) | ||||
| Mutant p53 Reactivator | PRIMA-1/APR-246 | Covalently modifies mutant p53, restoring its wild-type conformation and function.[1][8] | Mutant p53 | Cellular IC50 (Apoptosis) | 7.9 - 14.3 µmol/L[5] | Esophageal Squamous Cell Carcinoma (p53 missense) |
| Cellular IC50 (Viability) | ~25 µM[10] | BT549, MDA-MB-468 (mutant p53) |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these compounds, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow for their validation.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, we provide detailed protocols for key experiments.
Bromodomain Binding Assay (AlphaScreen)
This assay is used to quantify the binding of this compound to the CBP bromodomain.
-
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format uses donor and acceptor beads that, when in proximity, generate a chemiluminescent signal. A biotinylated histone peptide substrate binds to streptavidin-coated donor beads, and a GST-tagged CBP bromodomain protein binds to glutathione-coated acceptor beads. Inhibition of the bromodomain-peptide interaction by a compound like this compound prevents bead proximity and reduces the signal.[3]
-
Materials:
-
GST-tagged CREBBP bromodomain (e.g., BPS Bioscience, Cat #31124)
-
Biotinylated histone H4 peptide (acetylated)
-
AlphaLISA Glutathione Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
3x BRD Homogeneous Assay Buffer
-
384-well Optiplate (PerkinElmer)
-
AlphaScreen-capable microplate reader
-
-
Protocol:
-
Prepare a master mixture containing assay buffer and the biotinylated histone peptide.
-
Add the master mixture to the wells of a 384-well plate.
-
Add the test compound (this compound) at various concentrations. Include a positive control inhibitor (e.g., JQ1 for BET bromodomains, though less specific for CBP) and a DMSO vehicle control.
-
Add the GST-tagged CBP bromodomain to all wells except the "blank."
-
Incubate at room temperature for 30 minutes with slow shaking.
-
Add Glutathione Acceptor beads diluted in detection buffer and incubate for 30 minutes at room temperature, protected from light.
-
Add Streptavidin Donor beads diluted in detection buffer and incubate for 15-30 minutes at room temperature, protected from light.
-
Read the Alpha-counts on a microplate reader.
-
Calculate IC50 values from the dose-response curves.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This method is used to demonstrate the disruption of the MDM2-p53 interaction by Nutlin-3a in a cellular context.
-
Principle: An antibody specific to MDM2 is used to pull down MDM2 and any interacting proteins from cell lysates. The presence of p53 in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-precipitated p53 in Nutlin-3a-treated cells indicates disruption of the interaction.[11]
-
Materials:
-
p53 wild-type cancer cells (e.g., HCT116, MCF7)
-
Nutlin-3a
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-p53 and anti-MDM2 antibodies for Western blotting
-
-
Protocol:
-
Culture cells and treat with Nutlin-3a (e.g., 10 µM) or DMSO for a specified time (e.g., 8-12 hours).
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-p53 and anti-MDM2 antibodies to detect the co-immunoprecipitated p53 and the immunoprecipitated MDM2, respectively.
-
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This protocol measures the change in mRNA levels of p53 target genes such as CDKN1A (p21) and PUMA following compound treatment.[4][12]
-
Principle: The expression levels of target genes are quantified by measuring the amount of amplified product in real-time. The data is normalized to a housekeeping gene to control for variations in RNA input.
-
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (p21, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Protocol:
-
Treat cells with the respective compounds (this compound, Nutlin-3a, or PRIMA-1/APR-246) at desired concentrations and time points.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reactions with SYBR Green/TaqMan master mix, cDNA, and specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Materials:
-
Cancer cell lines with varying p53 status
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Conclusion
The validation of this compound's effect on the p53 pathway through the inhibition of the CBP/EP300 bromodomain highlights a novel strategy for therapeutic intervention. This guide provides a framework for comparing its efficacy against established p53 modulators like Nutlin-3a and PRIMA-1/APR-246. By utilizing the provided quantitative data and detailed experimental protocols, researchers can effectively evaluate and position new p53-targeting compounds within the evolving landscape of cancer therapeutics. The distinct mechanisms of these compounds underscore the importance of a multi-faceted approach to reactivating the p53 tumor suppressor pathway.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hydrophobically-tagged MDM2–p53 interaction inhibitor Nutlin-3a-HT is more potent against tumor cells than Nutlin-3a - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07795B [pubs.rsc.org]
- 8. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Better Choice for CREBBP Inhibition: A Head-to-Head Comparison of A-485 and CREBBP siRNA
For researchers and drug development professionals navigating the complexities of epigenetic modulation, the choice between small molecule inhibitors and genetic knockdown tools is critical. This guide provides a comprehensive comparison of A-485, a potent catalytic inhibitor of the histone acetyltransferase CREBBP, and CREBBP siRNA, a tool for post-transcriptional gene silencing. We present a detailed analysis of their efficacy, mechanisms of action, and experimental considerations to inform your research decisions.
CREB-binding protein (CREBBP), and its close homolog p300, are crucial transcriptional coactivators that play a pivotal role in regulating gene expression through histone acetylation. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. This guide explores two distinct approaches to inhibit CREBBP function: the small molecule inhibitor A-485 and the genetic tool, small interfering RNA (siRNA).
At a Glance: A-485 vs. CREBBP siRNA
| Feature | A-485 (Small Molecule Inhibitor) | CREBBP siRNA (Gene Silencing) |
| Mechanism of Action | Competitive inhibition of the histone acetyltransferase (HAT) catalytic domain, blocking acetyl-CoA binding.[1][2][3] | Post-transcriptional gene silencing via mRNA degradation, leading to reduced CREBBP protein synthesis. |
| Target | Catalytic activity of both CREBBP and its homolog p300.[1][2][4] | Primarily targets CREBBP mRNA for degradation. Specificity depends on siRNA sequence design. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of enzymatic activity. | Transient reduction of protein levels, with duration dependent on cell division and siRNA stability. |
| Typical Efficacy | IC50 in the low nanomolar range for HAT activity; EC50 for cellular histone acetylation in the nanomolar to low micromolar range.[2][4] | Typically achieves >70% knockdown of target mRNA, with significant reduction in protein levels.[5][6] |
| Key Biomarker | Reduction in histone H3 lysine 27 acetylation (H3K27ac) and H3 lysine 18 acetylation (H3K18ac).[2][7][8] | Reduction in CREBBP mRNA and protein levels, followed by a decrease in H3K27ac.[9] |
| Off-Target Effects | Potential for inhibition of other enzymes or binding to unintended proteins. A-485 is highly selective for p300/CBP over other HATs.[1] | Can induce an interferon response or silence unintended mRNAs with partial sequence homology. |
| Delivery | Cell-permeable small molecule, readily added to cell culture media.[4] | Requires a transfection reagent or viral vector to deliver the siRNA into cells.[10][11] |
| Experimental Timeline | Rapid onset of action, with effects on histone acetylation observed within hours.[2][7] | Slower onset, requiring 24-72 hours for significant mRNA and protein knockdown.[10][12] |
Efficacy in Focus: A Quantitative Comparison
The efficacy of A-485 and CREBBP siRNA can be quantified through various experimental readouts. Below is a summary of reported quantitative data for each modality.
A-485 Quantitative Efficacy Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CBP HAT activity) | 2.6 nM | In vitro TR-FRET assay | [2][4] |
| IC50 (p300 HAT activity) | 9.8 nM | In vitro TR-FRET assay | [2][4] |
| EC50 (H3K27ac reduction) | 73 nM | PC-3 cells | [2][8] |
| IC50 (Cell Proliferation) | 0.489 µM | GH3 cells | [13] |
CREBBP siRNA Quantitative Efficacy Data
| Parameter | Value | Cell Line/System | Reference |
| mRNA Knockdown | ≥50% | HepG2 cells | [5] |
| mRNA Knockdown | ~80% | Suz12 KO ES cells | [6] |
| H3K27ac Reduction | Significant global reduction | Lymphoma cells | [9] |
| H3K27ac Reduction | Significant reduction | Suz12 KO ES cells | [6] |
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of A-485 and CREBBP siRNA, the following diagrams depict their respective pathways.
Figure 1: Mechanism of Action of A-485. A-485 acts as a competitive inhibitor of the CREBBP/p300 histone acetyltransferase (HAT) domain, preventing the binding of Acetyl-CoA and subsequent histone acetylation, which in turn represses gene transcription.
Figure 2: Mechanism of Action of CREBBP siRNA. CREBBP siRNA is incorporated into the RISC complex, which then targets and degrades CREBBP mRNA. This leads to reduced CREBBP protein synthesis, decreased histone acetylation, and subsequent gene repression.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the application of A-485 and CREBBP siRNA in cell culture.
A-485 Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of A-485 in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).
-
Cell Treatment: Replace the existing culture medium with the medium containing A-485 or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 4 to 72 hours), depending on the experimental endpoint.
-
Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting for H3K27ac levels, cell viability assays (e.g., CellTiter-Glo), or qRT-PCR for target gene expression.[4][13]
CREBBP siRNA Transfection Protocol
-
Cell Seeding: One day prior to transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.[10]
-
siRNA Preparation: Dilute the CREBBP siRNA duplex and a non-targeting control siRNA in serum-free medium to the desired final concentration (e.g., 10-50 nM).[11][14]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable siRNA transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and target.[10]
-
Endpoint Analysis: Harvest cells for analysis of CREBBP mRNA knockdown by qRT-PCR or protein knockdown by Western blotting. Functional assays can also be performed to assess the phenotypic consequences of CREBBP silencing.
Conclusion
Both A-485 and CREBBP siRNA are effective tools for inhibiting CREBBP function, each with its own set of advantages and considerations. A-485 offers a rapid and reversible method to inhibit the catalytic activity of both CREBBP and p300, making it ideal for studying the immediate effects of HAT inhibition. Its ease of use and dose-dependent activity allow for precise control over the level of inhibition.
In contrast, CREBBP siRNA provides a highly specific means of reducing CREBBP protein levels, which is valuable for validating the on-target effects of small molecule inhibitors and for studying the consequences of long-term protein depletion. The choice between these two powerful tools will ultimately depend on the specific research question, the experimental system, and the desired timeline of inhibition. This guide provides the foundational data and protocols to empower researchers to make an informed decision for their studies on CREBBP-mediated processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promoter-specific changes in initiation, elongation, and homeostasis of histone H3 acetylation during CBP/p300 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CREBBP inactivation promotes the development of HDAC3 dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The p300 Inhibitor A-485 Exerts Antitumor Activity in Growth Hormone Pituitary Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for transfection of siRNA [qiagen.com]
Cross-Validation of MS2126: A Comparative Guide to Orthogonal Assays for a p53-CREBBP Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal assays for validating the activity of MS2126, a small molecule inhibitor of the p53-CREBBP protein-protein interaction. The cross-validation of initial findings using diverse experimental approaches is critical for robust drug discovery and development. Here, we present data and detailed protocols for key biochemical and cellular assays that can be employed to confirm the mechanism of action of this compound and similar compounds.
Introduction to this compound and the p53-CREBBP Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Its transcriptional activity is regulated by coactivator proteins, including the CREB-binding protein (CREBBP). The interaction between p53 and CREBBP is essential for the activation of p53 target genes.
This compound has been identified as a small molecule that inhibits the interaction between p53 and CREBBP. This inhibitory action presents a potential therapeutic strategy for diseases where modulation of p53 activity is desired. To rigorously validate the effect of this compound, it is imperative to employ a series of orthogonal assays that measure the disruption of the p53-CREBBP interaction and its downstream cellular consequences through different physical principles.
Comparative Data of Orthogonal Assays
While specific quantitative data for this compound across a panel of orthogonal assays is not yet publicly available in the literature, this section presents representative data from studies on similar p53-CREBBP interaction inhibitors. This data illustrates the expected outcomes and serves as a benchmark for the validation of this compound.
Table 1: Comparison of Orthogonal Assays for a Representative p53-CREBBP Inhibitor
| Assay Type | Assay Name | Principle | Key Parameter | Representative Result (IC50/EC50) |
| Biochemical (In Vitro) | AlphaScreen | Proximity-based immunoassay | IC50 | 5 µM |
| Cellular | Co-immunoprecipitation (Co-IP) | In-cell protein interaction | % Inhibition | 70% at 20 µM |
| Cellular | Chromatin Immunoprecipitation (ChIP-seq) | Protein-DNA binding | Fold Enrichment | 3-fold decrease at p53 target gene promoters |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the direct disruption of the p53-CREBBP interaction in a biochemical setting.
Methodology:
-
Protein Preparation: Recombinant purified human p53 and the KIX domain of CREBBP are used. One protein is biotinylated, and the other is tagged with Glutathione S-transferase (GST).
-
Reagent Preparation: Streptavidin-coated donor beads and anti-GST-conjugated acceptor beads are prepared in the assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Assay Procedure:
-
Add 5 µL of the p53-biotin (final concentration 10 nM) to the wells of a 384-well microplate.
-
Add 5 µL of a serial dilution of this compound or a reference compound.
-
Add 5 µL of CREBBP-KIX-GST (final concentration 20 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a mixture of streptavidin-donor and anti-GST-acceptor beads (final concentration 10 µg/mL each).
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal decreases as the inhibitor disrupts the protein-protein interaction.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Co-immunoprecipitation (Co-IP)
Co-IP is a cellular assay used to confirm the disruption of the p53-CREBBP interaction within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to 80-90% confluency. Treat the cells with this compound or a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-p53 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CREBBP and p53.
-
Data Analysis: Quantify the band intensities to determine the relative amount of CREBBP that co-immunoprecipitates with p53 in the presence and absence of this compound.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is a powerful method to assess the impact of this compound on the binding of p53 to the promoter regions of its target genes genome-wide.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-p53 antibody or an IgG control overnight at 4°C.
-
Use protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify peaks of p53 binding. Compare the p53 binding profiles between this compound-treated and control samples to identify changes in p53 occupancy at its target gene promoters.
Visualizations
Caption: p53-CREBBP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cross-validation of this compound using orthogonal assays.
In Vivo Validation of a Novel Anti-Tumor Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of a novel tubulin-binding and vascular-disrupting agent, referred to as Compound 2, with other established anti-tumor drugs. The data presented is based on preclinical studies and aims to inform researchers and drug development professionals on the efficacy and mechanism of action of this promising therapeutic candidate.
Executive Summary
Compound 2, chemically identified as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant dose-dependent anti-tumor activity in a human non-small cell lung cancer (NCI-H460) xenograft model. Its efficacy at a dose of 1.0 mg/kg is comparable to the established chemotherapeutic agent Paclitaxel at a 15 mg/kg dose. The primary mechanism of action for Compound 2 is the inhibition of tubulin polymerization, leading to disruption of the tumor vasculature and subsequent tumor cell apoptosis and necrosis. This dual-action profile presents a promising avenue for cancer therapy. This guide will compare the in vivo performance of Compound 2 with Paclitaxel and another vascular disrupting agent, Combretastatin A-4 Phosphate (CA-4P).
Comparative In Vivo Anti-Tumor Activity
The following table summarizes the in vivo anti-tumor efficacy of Compound 2, Paclitaxel, and Combretastatin A-4 Phosphate in preclinical models.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Compound 2 | NCI-H460 Lung Cancer Xenograft | 1.0 mg/kg, i.v., every 5 days for 3 weeks | 61.9% | Significant dose-dependent inhibition of tumor growth. Disrupted tumor vasculature and induced apoptosis.[1] |
| 0.5 mg/kg, i.v., every 5 days for 3 weeks | 36.8% | |||
| 0.25 mg/kg, i.v., every 5 days for 3 weeks | 17.8% | |||
| Paclitaxel | NCI-H460 Lung Cancer Xenograft | 15 mg/kg, i.v., every 5 days for 3 weeks | 60.4% | Efficacy comparable to Compound 2 at a higher dose.[1] |
| Combretastatin A-4 Phosphate (CA-4P) | P22 Carcinosarcoma (Rat) | 30 mg/kg, i.p. | 64% reduction in tumor blood flow at 6 hours | Potent vascular-disrupting activity, leading to extensive tumor necrosis.[2] |
| Murine B-16 Melanoma | 150 mg/kg, i.p., days 1, 5, 9 | No significant delay in tumor growth | Loss of efficacy in vivo in this model, potentially due to high serum protein binding.[1] |
Mechanism of Action: A Comparative Overview
Compound 2 and the comparator drugs target the tumor microenvironment through distinct yet related mechanisms.
Compound 2 acts as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA) . By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division and the maintenance of cell structure. This disruption of the cytoskeleton in endothelial cells leads to a rapid collapse of the tumor's blood vessels, cutting off the supply of oxygen and nutrients to the cancer cells and causing widespread tumor necrosis.
Paclitaxel , in contrast, is a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, preventing their disassembly.[3] This leads to the formation of non-functional microtubule bundles, which disrupts mitosis and ultimately triggers apoptosis in rapidly dividing cancer cells.[3][4][5]
Combretastatin A-4 Phosphate (CA-4P) is also a tubulin polymerization inhibitor and a potent VDA. It binds to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules in endothelial cells. This results in a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, the shutdown of tumor blood flow.[6][7]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways and mechanisms of action.
Figure 1: Proposed mechanism of action for Compound 2.
Figure 2: Simplified mechanism of action for Paclitaxel.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparison.
NCI-H460 Xenograft Model (for Compound 2 and Paclitaxel)
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: NCI-H460 human non-small cell lung cancer cells.
-
Tumor Implantation: 5 x 10^6 NCI-H460 cells in 0.1 mL of serum-free medium were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: Treatment was initiated when tumors reached an average volume of 100-150 mm³.
-
Drug Formulation and Administration:
-
Compound 2: Solubilized in a vehicle solution and administered intravenously (i.v.) via the tail vein.
-
Paclitaxel: Formulated in a suitable vehicle and administered intravenously (i.v.) via the tail vein.
-
Control Group: Received the vehicle solution only.
-
-
Dosing Schedule: Intravenous injections were given every 5 days for a total of 3 weeks.
-
Endpoint Analysis:
-
Tumor volume was measured twice a week using calipers and calculated using the formula: (length × width²)/2.
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised, weighed, and processed for histological and immunohistochemical analysis to assess necrosis, apoptosis, and microvessel density.
-
-
Statistical Analysis: Tumor growth inhibition (TGI) was calculated as a percentage relative to the control group. Statistical significance was determined using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow Diagram
Figure 3: Workflow for the in vivo anti-tumor activity assay.
Conclusion
Compound 2 demonstrates potent in vivo anti-tumor activity in a human lung cancer xenograft model, with efficacy comparable to Paclitaxel but at a significantly lower dose. Its dual mechanism of inhibiting tubulin polymerization and disrupting tumor vasculature offers a compelling therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel agent in the treatment of solid tumors. This guide provides a foundational comparison to aid researchers in contextualizing the performance of Compound 2 against existing anti-cancer therapies.
References
- 1. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate has tumor antivascular activity in rat and man as demonstrated by dynamic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Entinostat (MS-27-275) and Other Small Molecule Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of small molecule therapeutics for the treatment of various cancers and other diseases. By modulating the epigenetic landscape of cells, these inhibitors can reactivate silenced tumor suppressor genes, induce cell cycle arrest, and promote apoptosis. This guide provides a comparative analysis of Entinostat (MS-27-275), a class I selective HDAC inhibitor, with other notable HDAC inhibitors: Vorinostat, Romidepsin, and Panobinostat. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development efforts.
Mechanism of Action of Histone Deacetylase Inhibitors
Histone deacetylases are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. HDAC inhibitors block the activity of these enzymes, leading to an accumulation of acetylated histones. This, in turn, promotes a more relaxed chromatin state, allowing for the transcription of genes involved in various cellular processes, including cell cycle regulation and apoptosis.[1]
Figure 1. Signaling pathway of HDAC inhibition.
Comparative Performance of HDAC Inhibitors
The following table summarizes the key characteristics and performance metrics of Entinostat (MS-27-275) in comparison to Vorinostat, Romidepsin, and Panobinostat. The data presented is a compilation from various studies and should be interpreted in the context of the specific experimental conditions used in each study.
| Feature | Entinostat (MS-27-275) | Vorinostat (SAHA) | Romidepsin (FK228) | Panobinostat (LBH589) |
| HDAC Class Selectivity | Class I selective (HDAC1, 2, 3)[2] | Pan-HDAC inhibitor (Classes I, II, and IV)[3] | Class I selective (HDAC1, 2)[1] | Pan-HDAC inhibitor (Classes I, II, and IV)[4][5] |
| Chemical Class | Benzamide | Hydroxamic Acid | Cyclic Depsipeptide | Hydroxamic Acid |
| Reported IC50 Values (HDAC1) | 0.18 - 2.0 µM[6][7] | ~10 nM[8] | - | <13.2 nM[9] |
| Reported IC50 Values (HDAC3) | 0.74 µM[6] | ~20 nM[8] | - | <13.2 nM[9] |
| Approved Indications | Under investigation for various solid tumors, including breast cancer[10] | Cutaneous T-cell lymphoma (CTCL)[3][11] | Cutaneous and Peripheral T-cell lymphoma (CTCL, PTCL)[7][12] | Multiple Myeloma[4][9][13] |
| Administration Route | Oral[14] | Oral[11] | Intravenous[15] | Oral[13] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of small molecule inhibitors. Below are outlines for key experiments cited in the analysis of HDAC inhibitors.
Figure 2. Workflow for evaluating HDAC inhibitors.
HDAC Enzymatic Activity Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the small molecule inhibitor against specific HDAC isoforms.
Principle: This assay measures the enzymatic activity of a purified HDAC enzyme using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare HDAC assay buffer.
-
Dilute the purified recombinant HDAC enzyme to the desired concentration in assay buffer.
-
Prepare a stock solution of the HDAC inhibitor in a suitable solvent (e.g., DMSO) and perform serial dilutions.
-
Prepare the fluorogenic HDAC substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted HDAC enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT/XTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the HDAC inhibitor on cancer cell lines.
Principle: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT/XTT Reagent Addition:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization (for MTT assay):
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
Western Blot Analysis for Histone Acetylation
Objective: To confirm the mechanism of action of the HDAC inhibitor by detecting changes in the acetylation status of histones.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. In this case, antibodies specific to acetylated histones are used to visualize the increase in histone acetylation following treatment with an HDAC inhibitor.
Protocol Outline:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the HDAC inhibitor for a specified time.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract total protein or perform histone extraction.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4). A primary antibody against a total histone (e.g., anti-Histone H3) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the total histone band to determine the relative increase in acetylation.[18]
-
Conclusion
Entinostat (MS-27-275) is a potent and selective Class I HDAC inhibitor with a distinct profile compared to pan-HDAC inhibitors like Vorinostat and Panobinostat, and the Class I selective agent Romidepsin. Its selectivity may offer a different therapeutic window and side-effect profile. The choice of an HDAC inhibitor for a specific research or clinical application will depend on the target disease, the desired selectivity profile, and the route of administration. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other novel small molecule inhibitors.
References
- 1. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of single‐agent panobinostat consolidation improves responses after sub‐optimal transplant outcomes in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vorinostat in solid and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Romidepsin for the Treatment of Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Outcomes with panobinostat in heavily pretreated multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. A Phase I Study of Entinostat in Children and Adolescents with Recurrent or Refractory Solid Tumors, Including CNS Tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ercongressi.it [ercongressi.it]
Clarification Regarding "MS2126 Treatment"
Extensive research indicates that "MS2126" is not a therapeutic agent, experimental compound, or form of treatment. Instead, the designation "MS-2126" corresponds to a form titled "Notification of Facility Admission/Discharge" used for Medicaid purposes in the state of Kansas.[1][2][3][4][5] This form is used by institutional providers to request Medicaid payment for a beneficiary and to communicate information about a resident's status, such as admission, discharge, or change in level of care.[3]
Given that this compound is an administrative document and not a substance for medical treatment, it is not possible to provide a comparison guide on control experiments, detail its mechanism of action, or outline signaling pathways as requested. The core requirements of the prompt, which are geared towards a scientific audience interested in drug development, cannot be fulfilled.
It is possible that "this compound" is a typographical error or an internal codename not widely recognized in publicly available scientific literature. For a comprehensive guide on control experiments for a specific treatment, the correct name of the therapeutic agent is required.
To assist researchers, scientists, and drug development professionals, a generalized framework for designing control experiments for a targeted therapy is provided below. This framework can be adapted once the correct name of the treatment is identified.
A Generalized Guide to Control Experiments for Targeted Therapies
For any targeted therapy, a robust set of control experiments is crucial for validating its efficacy and understanding its mechanism of action. Below are common types of controls and experimental designs used in preclinical and clinical research.
I. In Vitro Control Experiments
These experiments are foundational for establishing the direct effects of a therapeutic agent on cancer cells.
Table 1: Common In Vitro Controls for a Targeted Therapy
| Control Type | Purpose | Example Experimental Readout |
| Vehicle Control | To control for the effects of the solvent in which the drug is dissolved. | Cell viability (MTT assay), protein expression (Western blot). |
| Negative Control (Untreated) | To establish a baseline for normal cell growth and behavior. | Cell proliferation rates, apoptosis levels (flow cytometry). |
| Positive Control (Known Inhibitor) | To validate the experimental setup and confirm that the targeted pathway can be modulated. | Inhibition of kinase activity (kinase assay), induction of apoptosis. |
| Isotype Control (for antibody-based therapies) | To control for non-specific binding of an antibody therapeutic. | Target engagement assays, immunofluorescence. |
| Cell Line Controls | To demonstrate target specificity. Use cell lines that do not express the target protein. | Comparison of cell viability between target-positive and target-negative cell lines. |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the targeted therapy, vehicle control, and a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's potency.
II. In Vivo Control Experiments
Animal models are essential for evaluating the systemic effects, toxicity, and efficacy of a new drug.
Table 2: Common In Vivo Controls for a Targeted Therapy
| Control Type | Purpose | Example Experimental Readout |
| Vehicle-Treated Group | To control for the effects of the delivery vehicle on tumor growth and animal health. | Tumor volume measurements, body weight. |
| Untreated Control Group | To establish the natural progression of the tumor. | Tumor growth kinetics, survival analysis. |
| Positive Control Group (Standard-of-Care) | To compare the efficacy of the new therapy against an existing treatment. | Tumor regression, overall survival. |
| Sham Control (for surgical models) | To control for the effects of the surgical procedure itself. | Post-operative recovery, tumor engraftment rates. |
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the targeted therapy, vehicle, or positive control according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition and survival rates between groups.
III. Signaling Pathway Analysis
To confirm that a targeted therapy is acting on its intended molecular target, specific pathway analysis is required.
Diagram: Generalized Targeted Therapy Signaling Pathway
Caption: A simplified signaling cascade often targeted by cancer therapies.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Lysis: Treat cells with the targeted therapy for various time points and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target protein and downstream effectors.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the drug.
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of a targeted therapy.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of Laboratory Chemical Waste (Assumed MS2126)
Disclaimer: No specific disposal information for a substance identified as "MS2126" is available in public databases. The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be adapted based on the known hazards of the specific substance being handled. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a procedural, step-by-step guide for the safe and compliant disposal of laboratory chemical waste, intended for researchers, scientists, and drug development professionals. The primary goal is to ensure that chemical wastes are managed in a safe and environmentally sound manner, adhering to all applicable federal, state, and local regulations.
Waste Identification and Characterization
The first and most critical step in proper chemical disposal is to determine the hazards associated with the waste. This is typically done by reviewing the Safety Data Sheet (SDS) for the chemical(s) . If an SDS is not available for "this compound," a risk assessment based on its chemical properties must be performed.
Hazardous waste is categorized based on four primary characteristics:
-
Ignitability: Liquids with a flashpoint less than 140°F, flammable solids, and oxidizers.[1][2]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[1][2]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.[1][2]
-
Toxicity: Chemicals that are harmful or fatal if ingested or absorbed, or that can cause pollution of groundwater.[1][2]
Waste Minimization
Before generating waste, consider strategies to minimize the volume and toxicity of the waste produced.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[1]
-
Substitution: Where possible, substitute hazardous chemicals with less hazardous alternatives.[1][3]
-
Scale Reduction: Reduce the scale of experiments to minimize the volume of waste generated.[1][3]
Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Incompatible Wastes: Never mix incompatible wastes, such as acids and bases, or oxidizers and flammable solvents.[4][5] Wastes must be segregated by hazard class.[5]
-
Halogenated vs. Non-Halogenated Solvents: Separate halogenated and non-halogenated solvent waste streams, as their disposal methods and costs can differ significantly.[3][4]
-
Aqueous vs. Organic Waste: Collect aqueous waste separately from organic solvent waste.[4]
-
Secondary Containment: All waste containers must be stored in secondary containment, such as a plastic tub or tray, to contain any potential leaks or spills.[2][6]
Waste Container Selection and Labeling
-
Container Compatibility: Use containers that are compatible with the chemical waste being stored. For example, do not use metal cans for corrosive waste.[2][7] The original container is often a good choice.[7] Containers must be in good condition and have a secure, leak-proof lid.[5][6][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the approximate percentages of each component.[2][5] The date on which waste was first added to the container must also be included.[3]
Quantitative Limits for Waste Accumulation
Laboratories are designated as Satellite Accumulation Areas (SAAs) and are subject to strict limits on the amount of hazardous waste that can be stored.
| Waste Type | Maximum Accumulation Volume | Time Limit |
| Hazardous Waste | 55 gallons | Indefinite until full, then 3 days for removal |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Indefinite until limit reached, then 3 days for removal |
Data sourced from multiple EHS guidelines.[1][6]
Disposal Procedures
In-Lab Treatment (where permissible):
-
Neutralization: Simple acid or base solutions may be neutralized to a pH between 5 and 9 and then disposed of down the sanitary sewer with copious amounts of water, provided they do not contain heavy metals or other regulated substances.[8] This should only be done in accordance with your institution's specific policies.
Requesting a Waste Pickup:
-
Once a waste container is full or is ready for disposal, a pickup must be requested from your institution's EHS department.[1][6] This is typically done through an online request form.[6][9]
-
Ensure that the waste container is properly labeled and sealed before the scheduled pickup.
Disposal of Empty Containers:
-
A container that held a hazardous waste can be disposed of as regular trash if it has been emptied of as much material as possible.[6]
-
Containers that held an acutely hazardous waste must be triple-rinsed with a suitable solvent.[4][6] The rinsate must be collected and disposed of as hazardous waste.[4][6] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[6]
Experimental Protocol: Example of Acid Neutralization
This protocol is for the neutralization of a dilute, non-metal-containing acidic waste stream.
-
Preparation: Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to the acidic solution.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 5 and 9.[8]
-
Disposal: Once the pH is in the acceptable range, the neutralized solution can be flushed down the sanitary sewer with at least 20 parts water.[8]
Logical Workflow for Chemical Waste Disposal
Caption: Decision-making workflow for the proper disposal of laboratory chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. vumc.org [vumc.org]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling MS2126
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling MS2126. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Chemical Identification:
-
Name: this compound
-
Synonyms: 1-Acetyl-1,2,3,4-tetrahydro-quinaldine, NSC-71584
-
CAS Number: 16078-42-5
-
Appearance: Solid powder.[1]
Personal Protective Equipment (PPE)
Based on available safety data, the following PPE is recommended when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the substance. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber or other appropriate material. Inspect gloves before use. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Not generally required | Use a dust mask or respirator if handling large quantities or if dust is generated. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) before beginning work.
2. Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store in a tightly closed container.
-
Keep in a dry, dark, and well-ventilated place.
-
Recommended storage is at 0 - 4°C for short-term and -20°C for long-term.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.
-
Contaminated PPE: Dispose of as chemical waste in accordance with institutional and regulatory guidelines.
-
Empty Containers: Triple rinse with an appropriate solvent and dispose of as chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
